HI-253
Description
Properties
Molecular Formula |
C14H13BrClN3S |
|---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1-(5-bromo-2-pyridinyl)-3-[2-(2-chlorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C14H13BrClN3S/c15-11-5-6-13(18-9-11)19-14(20)17-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H2,17,18,19,20) |
InChI Key |
HMOKOLAZSNFEDL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CCN=C(NC2=NC=C(C=C2)Br)S)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C(NC2=NC=C(C=C2)Br)S)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HI 253 HI-253 N-(2-(2-chlorophenethyl))-N'-(2-(5-bromopyridyl)thiourea) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of APTO-253
For Researchers, Scientists, and Drug Development Professionals
APTO-253, also known as LOR-253, is a small molecule that has been investigated for its anti-cancer properties, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2] Although its clinical development was discontinued, the unique mechanism of action of APTO-253 remains a subject of scientific interest.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which APTO-253 exerts its effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: A Multi-pronged Approach
The primary mechanism of action of APTO-253 is centered on the inhibition of the c-Myc oncogene, a critical regulator of cell proliferation, apoptosis, and metabolism that is frequently overexpressed in various cancers.[2][5] APTO-253 achieves this through a novel mechanism involving the stabilization of G-quadruplex DNA structures.[1][6][7]
Upon entering a cell, APTO-253 undergoes an intracellular conversion to a ferrous complex, [Fe(253)3].[6][7][8] Both the parent compound and its iron complex can bind to and stabilize G-quadruplex (G4) DNA sequences.[6][7] These G4 structures are particularly prevalent in the promoter regions of oncogenes, including c-Myc, as well as in telomeres.[6][7] By stabilizing these G4 structures, APTO-253 and its active complex effectively act as transcriptional repressors, leading to a time- and concentration-dependent downregulation of c-Myc mRNA and protein levels.[2][6]
The inhibition of c-Myc is a central node in the cascade of events triggered by APTO-253. This leads to several downstream cellular consequences, including:
-
Cell Cycle Arrest: APTO-253 induces a G0/G1 cell cycle arrest.[1][2][5] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the downregulation of cyclin D3 and cyclin-dependent kinases 4/6 (CDK4/6).[2][9]
-
Induction of Apoptosis: The compound triggers programmed cell death, as evidenced by an increase in Annexin-V staining and the cleavage of poly (ADP-ribose) polymerase (c-PARP).[2][6]
-
DNA Damage Response: APTO-253 induces DNA damage, which may be linked to the stabilization of G4 motifs in telomeric DNA, leading to telomere instability.[1][6][8] This, in turn, activates DNA damage response pathways.[6]
-
Induction of Krüppel-like Factor 4 (KLF4): APTO-253 has been shown to induce the expression of the tumor suppressor KLF4.[1][2][5] KLF4 is a transcription factor that can regulate the expression of p21, further contributing to cell cycle arrest.[6]
Interestingly, APTO-253 has demonstrated selective cytotoxicity towards cancer cells over normal cells, with significantly higher IC50 values in normal peripheral blood mononuclear cells (PBMCs) compared to AML cell lines.[10]
Quantitative Data Summary
The anti-proliferative activity of APTO-253 has been quantified in various cancer cell lines. The following tables summarize the reported IC50 values and other quantitative effects.
Table 1: IC50 Values of APTO-253 in Various Cell Lines
| Cell Line Type | Cell Line(s) | IC50 Range | Reference(s) |
| Acute Myeloid Leukemia (AML) | MV4-11, EOL-1, KG-1, and others | 57 nM to 1.75 µM | [1][6] |
| Lymphoma | Raji and others | 57 nM to 1.75 µM | [1] |
| Colon Adenocarcinoma | HT-29 | ~0.04 to 2.6 µmol/L | [8] |
| Non-small Cell Lung Carcinoma | H460 | ~0.04 to 2.6 µmol/L | [8] |
| Squamous Cell Carcinoma/Mesothelioma | H226 | ~0.04 to 2.6 µmol/L | [8] |
| Ovarian Cancer | SKOV3, OVCAR3 | Not specified, effective at 5 µM | [1] |
| Normal Cells (PBMCs) | - | > 100 µM | [10] |
Table 2: Concentration-Dependent Effects of APTO-253
| Effect | Cell Line(s) | Concentration | Observation | Reference(s) |
| c-Myc Downregulation | AML cell lines | 500 nM | Downregulation of MYC RNA and protein expression. | [1] |
| G0/G1 Cell Cycle Arrest | AML cell lines | 500 nM | Arrest of cells in the G0/G1 phase. | [1] |
| Apoptosis Induction | AML cell lines | 500 nM | Induction of programmed cell death. | [1] |
| DNA Damage Response | MV4-11 | 500 nM | Activation of DNA damage response pathways. | [1] |
| KLF4 Induction | SKOV3, OVCAR3 | 5 µM | Induction of KLF4 expression. | [1] |
| G1 Phase Arrest | SKOV3, OVCAR3 | 5 µM | Arrest of cells in the G1 phase. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of APTO-253's mechanism of action.
1. Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of APTO-253 in cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of APTO-253 for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of target genes (e.g., c-Myc, p21, KLF4) following treatment with APTO-253.
-
Methodology:
-
Cells are treated with APTO-253 or a vehicle control for various time points.
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR is performed using a real-time PCR system (e.g., CFX96 Touch™ Real-Time PCR Detection System, Bio-Rad) with a suitable master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad) and gene-specific primers.
-
The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
3. Western Blotting
-
Objective: To detect and quantify the protein levels of target proteins (e.g., c-Myc, p21, PARP) after APTO-253 treatment.
-
Methodology:
-
Cells are treated with APTO-253 or a vehicle control.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
-
4. Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Objective: To assess the induction of apoptosis and cell cycle distribution in response to APTO-253.
-
Methodology:
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
-
Cells are treated with APTO-253 for the desired duration.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cells are treated with APTO-253.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and incubated with RNase A and PI in the dark.
-
The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
-
5. Förster Resonance Energy Transfer (FRET) Assay
-
Objective: To determine the ability of APTO-253 and its intracellular complex to stabilize G-quadruplex DNA structures.
-
Methodology:
-
A dual-labeled oligonucleotide designed to form a G-quadruplex structure, with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other, is used.
-
In the absence of a stabilizing ligand, the oligonucleotide exists in a random coil conformation, resulting in low FRET efficiency.
-
Upon addition of a G-quadruplex stabilizing agent like APTO-253, the oligonucleotide folds into a G-quadruplex structure, bringing the donor and quencher into close proximity and increasing FRET.
-
The assay is performed in a 96-well plate format. The labeled oligonucleotide is incubated with varying concentrations of APTO-253 or its Fe(253)3 complex.
-
The fluorescence is measured over time at the appropriate excitation and emission wavelengths for the donor fluorophore.
-
An increase in FRET signal indicates the stabilization of the G-quadruplex structure.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the mechanism of action of APTO-253.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
APTO-253: A c-Myc Inhibitor for the Treatment of Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
APTO-253 is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-tumor activity in preclinical models of acute myeloid leukemia (AML). This document provides a comprehensive technical overview of APTO-253, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a summary of its clinical development. By targeting the potent oncogenic driver c-Myc, APTO-253 represents a promising therapeutic strategy for this challenging hematologic malignancy.
Introduction to APTO-253 and its Target: c-Myc in AML
Acute myeloid leukemia is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. The transcription factor c-Myc is a critical oncoprotein that is frequently overexpressed in AML and plays a central role in tumor cell proliferation, growth, and survival.[1] Strategies to effectively and safely modulate c-Myc function have been eagerly sought.[1]
APTO-253 (also known as LOR-253) is a small molecule that has been shown to inhibit c-Myc expression.[2] Mechanistically, APTO-253 and its intracellular ferrous complex, [Fe(253)3], stabilize G-quadruplex (G4) structures in the promoter region of the MYC gene, leading to the downregulation of its transcription.[3][4] This inhibition of c-Myc expression subsequently induces cell cycle arrest and apoptosis in AML cells.[1]
Quantitative Efficacy of APTO-253 in AML
The anti-proliferative activity of APTO-253 has been evaluated in various AML cell lines, demonstrating potent inhibition of cell growth. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in several studies.
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| MV4-11 | 0.47 | 48 hours | [3] |
| MV4-11 | 0.40 | 72 hours | [3] |
| MV4-11 | 0.24 | 120 hours | [3] |
| KG-1 | Not explicitly stated, but shown to be sensitive | - | [3] |
| EOL-1 | Not explicitly stated, but shown to be sensitive | - | [3] |
| Various AML and Lymphoma Cell Lines | 0.057 - 1.75 | 5 days | [2][3] |
| Raji (Parental) | 0.1054 ± 0.0024 | 120 hours | [5] |
| Raji/253R (Resistant) | 1.3877 ± 0.0985 | 120 hours | [5] |
Table 1: In vitro anti-proliferative activity of APTO-253 in various leukemia and lymphoma cell lines.
Mechanism of Action: c-Myc Inhibition and Downstream Effects
APTO-253's primary mechanism of action is the downregulation of c-Myc expression.[1] This leads to a cascade of downstream events that ultimately result in the death of cancer cells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of APTO-253 in AML cells.
Caption: APTO-253's mechanism of action in AML.
Effects on Cell Cycle and Apoptosis
Consistent with its role as a c-Myc inhibitor, APTO-253 induces a robust G0/G1 cell cycle arrest in AML cells.[3] This is accompanied by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the downregulation of CDK4 and Cyclin D3.[1][3] Ultimately, this cell cycle arrest leads to the induction of apoptosis, or programmed cell death.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of APTO-253.
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 values of APTO-253.
Materials:
-
AML cell lines (e.g., MV4-11, KG-1, EOL-1)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
APTO-253 stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed AML cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of APTO-253 in culture medium.
-
Add 100 µL of the APTO-253 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for the desired time period (e.g., 48, 72, or 120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Western Blotting for c-Myc Protein Expression
This protocol is for assessing the levels of c-Myc protein.
Materials:
-
AML cells treated with APTO-253
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc (e.g., clone 9E10)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Quantitative Real-Time PCR (RT-qPCR) for c-Myc mRNA Expression
This protocol is for quantifying the levels of c-Myc mRNA.
Materials:
-
AML cells treated with APTO-253
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the reference gene.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of AML cells.
Materials:
-
AML cells treated with APTO-253
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI)/RNase staining buffer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis.
Materials:
-
AML cells treated with APTO-253
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental and Clinical Workflow
The development and evaluation of APTO-253 follow a structured workflow from preclinical studies to clinical trials.
Caption: A simplified workflow for APTO-253 development.
Clinical Development of APTO-253
APTO-253 has been evaluated in a Phase 1a/b clinical trial (NCT02267863) for patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS).[6] The primary objectives of this study were to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose of APTO-253.[6] Secondary objectives included assessing the pharmacokinetic and pharmacodynamic profiles and preliminary evidence of anti-tumor activity.[7]
The trial involved dose escalation cohorts starting at 20 mg/m².[6] As of June 2021, patients had been treated at doses up to 150 mg/m² without any dose-limiting toxicities or drug-related serious adverse events reported.[8] Pharmacokinetic analysis revealed that APTO-253 is rapidly transformed into its active ferrous complex, Fe(253)3, in the serum of patients.[9] Evidence of target engagement was observed, with a reduction in MYC gene expression in whole blood samples from patients.[10] However, in late 2021, Aptose Biosciences announced the discontinuation of the APTO-253 program for AML and MDS, citing a lack of clinical response in the Phase 1 study and manufacturing challenges.
Conclusion
APTO-253 is a potent inhibitor of c-Myc expression that has demonstrated significant preclinical activity against AML. Its unique mechanism of action, involving the stabilization of G-quadruplex DNA in the MYC promoter, offers a novel therapeutic approach for this disease. While the clinical development of APTO-253 for AML has been discontinued, the extensive preclinical data and the insights gained from its mechanism of action provide a valuable foundation for the future development of c-Myc inhibitors and other G-quadruplex-stabilizing agents for the treatment of cancer. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. ashpublications.org [ashpublications.org]
The Role of APTO-253 in G-Quadruplex DNA Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
APTO-253 is a small molecule that has demonstrated potent anticancer activity, primarily through its ability to stabilize G-quadruplex (G4) DNA structures. This technical guide provides an in-depth overview of the mechanism of action of APTO-253, focusing on its role in G4 stabilization, the consequent inhibition of key oncogenes, and the induction of DNA damage and cell cycle arrest. Detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of the relevant signaling pathways are presented to support further research and development in this area. Although clinical development of APTO-253 was discontinued due to formulation issues, its mechanism of action remains a valuable case study for the development of other G4-stabilizing agents.[1][2]
Introduction: G-Quadruplexes as Therapeutic Targets
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[3][4] These four-stranded structures are stabilized by square planar arrangements of four guanine bases (G-quartets) held together by Hoogsteen hydrogen bonds. G4 structures are prevalent in functionally significant regions of the genome, including telomeres and the promoter regions of numerous oncogenes such as c-MYC, KIT, and BCL2.[5][6][7] The formation and stabilization of G4 structures in these promoter regions can act as a steric hindrance to transcription factors and the transcriptional machinery, leading to the downregulation of oncogene expression.[8][9] This makes the selective stabilization of G4s an attractive strategy for cancer therapy.[8][9]
APTO-253 emerged as a promising G4-stabilizing agent with potent anti-proliferative activity in a range of cancer cell lines.[10] This guide delves into the core mechanisms of APTO-253, providing a technical resource for researchers in the field.
Mechanism of Action of APTO-253
The primary mechanism of action of APTO-253 involves its interaction with and stabilization of G-quadruplex DNA. A key aspect of its activity is its intracellular conversion to a ferrous complex, [Fe(253)3], which is the principal active form of the drug.[5][10] Both the parent APTO-253 molecule and its ferrous complex have been shown to selectively bind to and stabilize G4 structures, without significant interaction with double-stranded DNA.[5][11]
The stabilization of G4 structures by APTO-253, particularly in the promoter region of the c-MYC oncogene, leads to a cascade of downstream cellular events:
-
Downregulation of c-MYC Expression: By stabilizing the G4 structure in the c-MYC promoter, APTO-253 effectively represses its transcription, leading to a significant reduction in both c-MYC mRNA and protein levels in a concentration- and time-dependent manner.[5][12]
-
Induction of Cell Cycle Arrest: The downregulation of c-MYC, a key regulator of cell proliferation, leads to the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[5][13] p21, in turn, inhibits the activity of cyclin-dependent kinase 4 (CDK4) and cyclin D3 (CCND3), resulting in a G0/G1 phase cell cycle arrest.[5][12][14]
-
Induction of DNA Damage Response: The stabilization of G4 structures can interfere with DNA replication and repair processes, leading to DNA damage.[5] This is evidenced by the accumulation of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, and the activation of the ATM and ATR signaling pathways.[5][11]
-
Apoptosis: The culmination of c-MYC inhibition, cell cycle arrest, and DNA damage ultimately triggers programmed cell death (apoptosis) in cancer cells.[5][12]
Signaling Pathway of APTO-253 Action
The following diagram illustrates the signaling cascade initiated by APTO-253.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EUS molecular evaluation of pancreatic cancer: A prospective multicenter cohort trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
APTO-253: A Technical Guide to its Effects on Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
APTO-253 is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-proliferative activity in various cancer models, particularly in acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth overview of the mechanism of action of APTO-253, focusing on its effects on cell cycle progression and the induction of apoptosis. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved. While APTO-253's clinical development has been discontinued, the understanding of its biological effects remains valuable for the broader field of oncology and c-Myc targeted therapies.
Introduction
The c-Myc oncogene is a critical driver of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many human cancers, including AML.[3] APTO-253 emerged as a promising therapeutic agent due to its ability to inhibit c-Myc expression.[2] Mechanistically, APTO-253 and its intracellular ferrous complex, Fe(253)3, stabilize G-quadruplex (G4) structures in the promoter regions of oncogenes like MYC, leading to transcriptional repression.[1] This inhibition of c-Myc sets off a cascade of events culminating in cell cycle arrest and apoptosis, making it a subject of significant interest in cancer research.[3]
Mechanism of Action: c-Myc Inhibition and G-Quadruplex Stabilization
APTO-253's primary mechanism of action involves the targeted inhibition of c-Myc expression. This is achieved through the stabilization of G-quadruplex DNA secondary structures found in the promoter region of the MYC gene.[1][4] G-quadruplexes are non-canonical DNA structures that can act as regulatory elements in gene expression. By binding to and stabilizing these structures, APTO-253 effectively represses MYC transcription.[1] This leads to a dose- and time-dependent decrease in both c-Myc mRNA and protein levels in cancer cells.[3]
Effect on Cell Cycle Arrest
A primary consequence of c-Myc inhibition by APTO-253 is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[1][3] This arrest is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][4] The induction of p21 leads to the inhibition of cyclin-dependent kinases, particularly CDK4, and a subsequent decrease in the expression of Cyclin D3.[3] This disruption of the G1/S transition machinery prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.[3]
Quantitative Data: Cell Cycle Distribution
The following table summarizes the dose-dependent effect of APTO-253 on the cell cycle distribution of various AML cell lines after a 24-hour treatment.
| Cell Line | APTO-253 Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MV4-11 | Vehicle | 45 | 40 | 15 |
| 0.1 | 55 | 35 | 10 | |
| 0.5 | 70 | 20 | 10 | |
| 1.0 | 80 | 10 | 10 | |
| KG-1 | Vehicle | 60 | 25 | 15 |
| 0.5 | 75 | 15 | 10 | |
| 1.0 | 85 | 10 | 5 | |
| EOL-1 | Vehicle | 50 | 35 | 15 |
| 0.1 | 60 | 30 | 10 | |
| 0.5 | 75 | 15 | 10 |
Note: The data presented are representative values compiled from published studies. Actual percentages may vary between experiments.
References
APTO-253: A Comprehensive Technical Guide on the Induction of the KLF4 Tumor Suppressor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APTO-253 is a small molecule in clinical development that has demonstrated significant anti-cancer activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2] A key mechanism of its action is the induction of Krüppel-like factor 4 (KLF4), a critical tumor suppressor.[3][4] This document provides an in-depth technical overview of the mechanism by which APTO-253 upregulates KLF4, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes.
Introduction to APTO-253 and KLF4
APTO-253 (also known as LOR-253) is a 2-indolyl imidazole [4,5-d] phenanthroline derivative with a promising safety profile, notably lacking the myelosuppression often associated with conventional chemotherapeutics.[1][5] Its therapeutic potential is linked to its ability to modulate key cellular pathways involved in cell cycle control and apoptosis.[6]
Krüppel-like factor 4 (KLF4) is a zinc-finger transcription factor with a dual role in cancer, acting as either a tumor suppressor or an oncogene depending on the cellular context.[7][8][9] In many cancers, including AML, KLF4 functions as a tumor suppressor, and its expression is often silenced.[4][10][11] The reactivation of KLF4 expression is therefore a promising therapeutic strategy.
Core Mechanism of Action: KLF4 Induction
The primary mechanism through which APTO-253 induces KLF4 involves the targeting of the MYC oncogene. APTO-253 downregulates MYC expression, which in turn alleviates the repression of the KLF4 gene.[1]
Intracellular Activation and G-Quadruplex Stabilization
Upon entering a cancer cell, APTO-253 undergoes an intracellular conversion. It chelates iron to form a ferrous complex, [Fe(253)3].[1][5] Both the monomeric APTO-253 and its iron complex, [Fe(253)3], have a high affinity for G-quadruplex (G4) DNA structures.[1][12] These are secondary structures found in guanine-rich regions of DNA, such as the promoter region of the MYC gene.[3] By stabilizing the G4 structure in the MYC promoter, APTO-253 and its complex inhibit the transcription of MYC, leading to a concentration- and time-dependent decrease in both MYC mRNA and protein levels.[1][12]
Downregulation of MYC and Upregulation of KLF4
MYC is a well-established negative regulator of KLF4. The suppression of KLF4 is a key event in the leukemogenesis of AML.[13] In approximately 90% of AML patients, the transcription factor CDX2 is aberrantly expressed and suppresses KLF4 expression.[2][4] By inhibiting MYC, APTO-253 effectively removes a critical repressor of KLF4, leading to the induction of KLF4 expression.[1] This induction of KLF4 has been observed in multiple AML cell lines.[1]
Downstream Effects of KLF4 Induction
The induction of KLF4 by APTO-253 triggers a cascade of downstream events that contribute to its anti-cancer activity.
Cell Cycle Arrest
KLF4 is a known regulator of the cell cycle. It can induce the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which leads to a G0/G1 cell cycle arrest.[1] Treatment with APTO-253 consistently leads to the upregulation of p21 and subsequent cell cycle arrest in AML cells.[1]
Induction of Apoptosis
In addition to cell cycle arrest, the induction of KLF4 by APTO-253 also promotes apoptosis.[14] In triple-negative breast cancer cells, APTO-253-induced KLF4 was shown to transcriptionally activate NOXA, a pro-apoptotic member of the BCL-2 family, leading to p53-independent apoptosis.[14][15][16] APTO-253 treatment results in a concentration-dependent increase in apoptotic markers in AML cell lines.[1]
DNA Damage Response
APTO-253 treatment has also been shown to induce DNA damage and cellular stress pathways.[1][12] The upregulation of KLF4 is known to occur in response to DNA damage and plays a role in both G0/G1 arrest and apoptosis.[1]
Quantitative Data
The anti-proliferative activity and KLF4-inducing effects of APTO-253 have been quantified in various studies.
Table 1: In Vitro Anti-proliferative Activity of APTO-253
| Cell Line Type | IC50 Range | Reference |
| Acute Myeloid Leukemia (AML) | 57 nM - 1.75 µM | [1] |
| Acute Lymphoblastic Leukemia (ALL) | 39 nM - 250 nM | [4] |
| Chronic Myeloid Leukemia (CML) | 39 nM - 250 nM | [4] |
| Non-Hodgkin's Lymphoma | 11 nM - 190 nM | [4] |
| Multiple Myeloma | 72 nM - 180 nM | [4] |
Table 2: Clinical Dosing of APTO-253 in Solid Tumors
| Parameter | Value | Reference |
| Dose Escalation Range | 20 - 387 mg/m² | [17] |
| Maximum Tolerated Dose (MTD) | 298 mg/m² | [17] |
| Recommended Phase 2 Dose | 229 mg/m² | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of APTO-253 on KLF4 induction.
Quantitative Real-Time PCR (qRT-PCR) for KLF4 mRNA Expression
-
Cell Culture and Treatment: Cancer cell lines (e.g., AML cell lines MV4-11, EOL-1, KG-1) are cultured in appropriate media. Cells are treated with varying concentrations of APTO-253 or vehicle control (DMSO) for specified time periods (e.g., 6, 12, 24 hours).
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: The relative expression of KLF4 mRNA is quantified by qRT-PCR using a suitable real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for KLF4 and a housekeeping gene (e.g., GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).
-
Data Analysis: The relative expression of KLF4 is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Western Blotting for KLF4 and Downstream Protein Expression
-
Cell Lysis: Following treatment with APTO-253, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against KLF4, p21, cleaved caspase-3, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Cell Preparation: Cells are treated with APTO-253 as described above. For apoptosis analysis, cells are harvested and stained with Annexin V and propidium iodide (PI). For cell cycle analysis, cells are fixed in ethanol and stained with PI.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentages of cells in different stages of apoptosis (early, late) or the cell cycle (G0/G1, S, G2/M) are quantified using appropriate software.
Conclusion
APTO-253 represents a novel therapeutic agent that effectively induces the KLF4 tumor suppressor, primarily through the inhibition of MYC via G-quadruplex stabilization. This induction of KLF4 triggers multiple anti-cancer effects, including cell cycle arrest and apoptosis. The well-defined mechanism of action and the availability of robust experimental protocols make APTO-253 a compelling candidate for further development, particularly for hematologic malignancies where KLF4 suppression is a key oncogenic driver.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Unleashing the Power of APTO-253: Targeting KLF4 for Enhanced Apoptosis and Antitumor Activity in Hematologic Cancers and AML [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Validate User [ashpublications.org]
- 5. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The reprogramming factor KLF4 in normal and malignant blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Krüppel-like factor 4 promotes survival and expansion in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Krüppel-like factor 4 in normal homeostasis, cancer, and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Aptose Biosciences Granted Orphan Drug Designation by the U.S. FDA for APTO-253 in Acute Myeloid Leukemia :: Aptose Biosciences Inc. (APS) [aptose.com]
- 12. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. Krüppel-Like Factor 4 and Its Activator APTO-253 Induce NOXA-Mediated, p53-Independent Apoptosis in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Krüppel-Like Factor 4 and Its Activator APTO-253 Induce NOXA-Mediated, p53-Independent Apoptosis in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of APTO-253: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
APTO-253, a small molecule 2-indolyl imidazole [4,5-d] phenanthroline derivative, has been investigated for its anti-cancer properties, particularly in hematologic malignancies such as acute myeloid leukemia (AML). Its mechanism of action is multifactorial, centering on the modulation of key cellular processes including gene expression, cell cycle progression, and apoptosis. This technical guide provides an in-depth exploration of the molecular targets of APTO-253, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows. Although clinical development of APTO-253 was discontinued, a comprehensive understanding of its molecular interactions remains valuable for the broader field of oncology drug discovery.
Core Molecular Targets and Mechanism of Action
APTO-253 exerts its anti-neoplastic effects through a cascade of molecular events, primarily initiated by its interaction with G-quadruplex DNA structures. A key finding is its intracellular conversion to a ferrous complex, [Fe(253)3], which is also an active form of the drug. The principal molecular targets and downstream effects are summarized below.
G-Quadruplex DNA Stabilization
APTO-253 and its intracellular ferrous complex, [Fe(253)3], have been shown to bind to and stabilize G-quadruplex (G4) DNA structures. These are non-canonical secondary structures found in guanine-rich regions of the genome, notably in the promoter regions of oncogenes and telomeres. By stabilizing these structures, APTO-253 can modulate the transcription of genes regulated by these promoters.
Inhibition of MYC Expression
A critical consequence of G4 stabilization in the promoter region of the MYC oncogene is the downregulation of its expression. MYC is a master transcriptional regulator that is overexpressed in a wide range of cancers and plays a pivotal role in cell proliferation, growth, and metabolism. APTO-253 has been demonstrated to reduce both MYC mRNA and protein levels in a concentration- and time-dependent manner in cancer cells.
Induction of CDKN1A (p21)
APTO-253 selectively induces the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. p21 is a critical negative regulator of the cell cycle, capable of inducing cell cycle arrest, primarily at the G0/G1 checkpoint. This induction contributes significantly to the anti-proliferative effects of the compound.
Upregulation of Krüppel-like Factor 4 (KLF4)
The tumor suppressor Krüppel-like factor 4 (KLF4) has been identified as another key target of APTO-253. KLF4 is a transcription factor that regulates genes involved in cell cycle arrest, apoptosis, and differentiation. The induction of KLF4 by APTO-253 is an important component of its anti-cancer activity.
Induction of Apoptosis and Cell Cycle Arrest
The culmination of the aforementioned molecular events is the induction of programmed cell death (apoptosis) and cell cycle arrest. By inhibiting the pro-proliferative signals driven by MYC and upregulating cell cycle inhibitors like p21, APTO-253 effectively halts the uncontrolled growth of cancer cells and triggers their demise. The cell cycle arrest predominantly occurs in the G0/G1 phase.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies investigating the efficacy and molecular effects of APTO-253.
Table 1: In Vitro Cytotoxicity of APTO-253 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| Various AML Lines | Acute Myeloid Leukemia | 57 nM – 1.75 µM |
| Various Lymphoma Lines | Lymphoma | 57 nM – 1.75 µM |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 nM |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 nM |
| MV4-11 (48h) | Acute Myeloid Leukemia | 0.47 µM |
| MV4-11 (72h) | Acute Myeloid Leukemia | 0.40 µM |
| MV4-11 (120h) | Acute Myeloid Leukemia | 0.24 µM |
| CAOV3 | Ovarian Carcinoma | 0.14 µM |
Table 2: Molecular Effects of APTO-253 on Gene and Protein Expression
| Cell Line | Treatment | Target | Effect |
| AML Cells | APTO-253 (Concentration-dependent) | MYC mRNA | Decrease |
| AML Cells | APTO-253 (Concentration-dependent) | MYC Protein | Decrease |
| AML Cells | APTO-253 | CDKN1A (p21) | Induction of expression |
| Ovarian Cancer Cells | APTO-253 (5 µM) | KLF4 | Induction of expression |
| Raji | APTO-253 (0.5 µM, 24h) | BIK Protein | 47.5 ± 16.8% Increase |
| Raji | APTO-253 (0.5 µM, 24h) | BAD Protein | 2.1 ± 0.25-fold Increase |
| Raji | APTO-253 (0.5 µM, 24h) | MCL1 Protein | 38.1 ± 2.3% Decrease |
Table 3: Effects of APTO-253 on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect |
| AML Cells | APTO-253 (500 nM) | G0/G1 cell cycle arrest |
| AML Cells | APTO-253 (Concentration-dependent, 24h) | Increase in apoptotic cells |
| SKOV3, OVCAR3 | APTO-253 (5 µM) | G1 phase arrest, reduction in S and G2/M phases |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by APTO-253 and the general workflows of the experiments used to elucidate its mechanism of action.
Caption: APTO-253 Mechanism of Action.
Caption: General Experimental Workflow.
Detailed Methodologies for Key Experiments
The following sections provide an overview of the experimental protocols employed in the investigation of APTO-253's molecular targets. For complete, detailed protocols, please refer to the cited literature.
Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of APTO-253 in various cancer cell lines.
-
General Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of APTO-253 or vehicle control (DMSO).
-
After a specified incubation period (e.g., 48, 72, or 120 hours), cell viability is assessed using a colorimetric assay such as the MTS assay.
-
The absorbance is measured, and the results are used to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[1]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the changes in mRNA expression levels of target genes, such as MYC and CDKN1A, following treatment with APTO-253.
-
General Protocol:
-
Cells are treated with APTO-253 or vehicle control for specified times and concentrations.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The quantity and quality of the extracted RNA are assessed.
-
cDNA is synthesized from the RNA template using a reverse transcription kit.
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
The relative expression of the target genes is normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.[1]
-
Western Blotting
-
Objective: To detect and quantify changes in the protein levels of key molecular targets and markers of apoptosis and cell cycle.
-
General Protocol:
-
Cells are treated with APTO-253 as described for qRT-PCR.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., MYC, p21, cleaved PARP, cyclins, CDKs).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin).[1]
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Objective: To quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle following APTO-253 treatment.
-
General Protocol for Apoptosis:
-
Treated and control cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
General Protocol for Cell Cycle:
-
Treated and control cells are harvested and fixed (e.g., with ethanol).
-
The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye like PI.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
-
Fluorescence Resonance Energy Transfer (FRET) Assay
-
Objective: To assess the ability of APTO-253 and its metabolites to stabilize G-quadruplex DNA structures.
-
General Protocol:
-
A single-stranded DNA oligonucleotide containing a G-quadruplex-forming sequence (e.g., from the MYC promoter) is labeled with a FRET donor (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other.
-
In the unfolded state, the donor and quencher are far apart, and fluorescence is high. Upon folding into a G-quadruplex, the donor and quencher are brought into close proximity, leading to a decrease in fluorescence.
-
The labeled oligonucleotide is incubated with increasing concentrations of APTO-253 or [Fe(253)3].
-
The fluorescence is monitored as a function of temperature (melting curve analysis). An increase in the melting temperature (Tm) in the presence of the compound indicates stabilization of the G-quadruplex structure.[1]
-
Conclusion
APTO-253 is a multi-targeted agent that disrupts key oncogenic pathways in cancer cells. Its ability to stabilize G-quadruplex DNA, leading to the inhibition of MYC expression and the induction of p21 and KLF4, culminates in potent anti-proliferative and pro-apoptotic effects. The experimental methodologies outlined in this guide provide a framework for the continued investigation of G-quadruplex-targeting compounds and other novel anti-cancer agents. While APTO-253's clinical journey has concluded, the insights gained from its study contribute valuable knowledge to the field of cancer drug development.
References
initial in vitro cytotoxicity studies of APTO-253
An In-Depth Technical Guide to the Initial In Vitro Cytotoxicity Studies of APTO-253
Introduction
APTO-253 (also known as LOR-253) is a small molecule that was investigated for its anti-cancer properties, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1] It demonstrated broad in vitro cytotoxicity across a range of human tumor cell lines.[2] Mechanistically, APTO-253 was identified as an inhibitor of the c-Myc oncogene, a critical regulator of cell proliferation and apoptosis.[3][4] The compound was shown to induce the tumor suppressor Krüppel-like factor 4 (KLF4), promote G0/G1 cell-cycle arrest, and trigger apoptosis.[3][5] Despite promising preclinical data, the clinical development of APTO-253 was discontinued after facing manufacturing challenges and failing to demonstrate a clinical response in a Phase 1b study.[6]
This guide provides a technical overview of the , detailing its mechanism of action, experimental protocols, and key findings from preclinical research.
Quantitative Data: In Vitro Cytotoxicity
APTO-253 has demonstrated potent anti-proliferative activity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in numerous studies.
Table 1: IC50 Values of APTO-253 in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.25 ± 0.03 µM | [3] |
| KG-1 | Acute Myeloid Leukemia (AML) | 57 nM - 1.75 µM (range) | [2][4] |
| EOL-1 | Acute Myeloid Leukemia (AML) | 57 nM - 1.75 µM (range) | [2][4] |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 nM | [4] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 nM | [4] |
| Various Leukemia & Lymphoma | N/A | 57 nM to 1.75 µM | [2][4] |
| Various Myeloma | N/A | 6.9 to 305 nM | [1] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | <1 µM in 54% of samples | |
| Primary CLL Samples | Chronic Lymphocytic Leukemia | <1 µM in 35% of samples |
Table 2: IC50 Values of APTO-253 in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HT-29 | Colon Adenocarcinoma | 0.04 to 2.6 µmol/L (range) | [7] |
| H460 | Non-Small Cell Lung Cancer | 0.04 to 2.6 µmol/L (range) | [7] |
| H226 | Squamous Cell Carcinoma | 0.04 to 2.6 µmol/L (range) | [7] |
Mechanism of Action
The primary mechanism of APTO-253 involves the inhibition of c-Myc expression, leading to cell cycle arrest and apoptosis.[3] The drug is converted intracellularly into a ferrous complex, [Fe(253)3], which is believed to be the active form.[2][7] This complex stabilizes G-quadruplex (G4) DNA structures, particularly in the promoter region of the MYC gene, which represses its transcription.[2][8] This action initiates a cascade of downstream effects culminating in cancer cell death.
Caption: Mechanism of action of APTO-253 in cancer cells.
Experimental Protocols
The following sections describe the generalized methodologies used in the in vitro evaluation of APTO-253.
Cell Culture and Maintenance
-
Cell Lines: A variety of human cancer cell lines were used, including AML lines (e.g., MV4-11, KG-1, EOL-1), lymphoma lines (e.g., Raji), and solid tumor lines (e.g., HT-29, H460).[2][7]
-
Culture Conditions: Cells were typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Plating: Cells were seeded in 96-well microtiter plates at a predetermined density.
-
Treatment: A day after seeding, cells were treated with a range of concentrations of APTO-253 (typically 10 concentrations) or a vehicle control (DMSO).[2][9]
-
Incubation: The plates were incubated for a specified period, generally ranging from 48 to 120 hours (3-5 days).[2]
-
Measurement: After incubation, CellTiter 96 AQueous One Solution Reagent (MTS) was added to each well.[2][9] The plates were incubated for another 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance was measured using a microplate reader at 490 nm. The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined using non-linear regression analysis with software such as GraphPad Prism.[2][9]
Apoptosis Analysis
Apoptosis, or programmed cell death, was assessed using several methods.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells.[2][3] Cells were treated with APTO-253 for various time points (e.g., 3 to 24 hours), harvested, washed, and stained with fluorescently labeled Annexin V and PI before analysis.[2][10]
-
PARP Cleavage: The cleavage of poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis. This was detected by Western blotting.[3] Cell lysates from treated and untreated cells were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that recognizes both full-length and cleaved PARP.[2][10]
Cell Cycle Analysis
The effect of APTO-253 on cell cycle progression was analyzed by flow cytometry.
-
Protocol: Cells were treated with APTO-253 for a defined period (e.g., 24 hours).[3] They were then harvested, fixed (e.g., with cold ethanol), and stained with a DNA-intercalating dye like propidium iodide (PI).[3] The DNA content of individual cells was measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3]
Experimental and Data Analysis Workflow
The process of evaluating the in vitro cytotoxicity of a compound like APTO-253 follows a structured workflow from initial cell culture to final data interpretation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
APTO-253: In Vitro Application Notes and Protocols for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
APTO-253 is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of cancer cell lines, with a particular focus on hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2][3] Its mechanism of action involves the stabilization of G-quadruplex DNA, leading to the downregulation of c-Myc transcription.[3][4] Furthermore, APTO-253 has been shown to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4), which in turn upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A).[2][4][5] This cascade of events ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[4][5]
These application notes provide detailed protocols for the in vitro evaluation of APTO-253's effects on cancer cell lines, covering key assays for assessing cell viability, apoptosis, and cell cycle progression, as well as molecular techniques to probe the underlying mechanism of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of APTO-253 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of APTO-253 in a panel of human cancer cell lines. The IC50 values were determined after a 120-hour (5-day) exposure to the compound using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 250 ± 30 | [5] |
| KG-1 | Acute Myeloid Leukemia | 6.9 - 305 (range) | [6] |
| EOL-1 | Acute Myeloid Leukemia | 6.9 - 305 (range) | [6] |
| HL-60 | Acute Myeloid Leukemia | 6.9 - 305 (range) | [6] |
| Kasumi-1 | Acute Myeloid Leukemia | 6.9 - 305 (range) | [6] |
| Raji | Burkitt's Lymphoma | 105.4 ± 2.4 | [1] |
| Raji/253R | APTO-253 Resistant Burkitt's Lymphoma | 1387.7 ± 98.5 | [1] |
| Ramos | Burkitt's Lymphoma | 11 - 190 (range) | [6] |
| Daudi | Burkitt's Lymphoma | 11 - 190 (range) | [6] |
| NCI-H226 | Non-Small Cell Lung Cancer | 40 - 2600 (range) | [1] |
| HT-29 | Colon Adenocarcinoma | 40 - 2600 (range) | [1] |
| H460 | Non-Small Cell Lung Cancer | 40 - 2600 (range) | [1] |
| SKOV3 | Ovarian Cancer | Not Specified | [3] |
| OVCAR3 | Ovarian Cancer | Not Specified | [3] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 72 - 180 (range) | [6] |
| Acute Lymphoblastic Leukemia Cell Lines | Acute Lymphoblastic Leukemia | 39 - 250 (range) | [6] |
| Chronic Myeloid Leukemia Cell Lines | Chronic Myeloid Leukemia | 39 - 250 (range) | [6] |
Note: The IC50 values can vary depending on the assay conditions and the specific cell line passage number.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of APTO-253 on cancer cell lines.
Materials:
-
APTO-253 (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent (e.g., Promega, catalog #G3581)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of APTO-253 in complete medium. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest APTO-253 concentration.
-
Add 100 µL of the diluted APTO-253 or vehicle control to the appropriate wells.
-
Incubate the plate for 120 hours (5 days) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for the detection and quantification of apoptosis induced by APTO-253.
Materials:
-
APTO-253 (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (e.g., containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence after the treatment period.
-
Incubate the cells for 24 hours.
-
Treat the cells with various concentrations of APTO-253 (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for 24 to 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for analyzing the effect of APTO-253 on cell cycle distribution.
Materials:
-
APTO-253 (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
After 24 hours, treat the cells with different concentrations of APTO-253 (e.g., 0.1, 0.5, 1 µM) or vehicle control for 24 hours.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following APTO-253 treatment.
Materials:
-
APTO-253 (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Primary Antibody Dilutions:
| Target Protein | Recommended Dilution | Reference/Vendor Suggestion |
| c-Myc | 1:1000 | [7] |
| Cleaved PARP | 1:1000 | [8][9] |
| p21 (CDKN1A) | 1:1000 - 1:3000 | [10] |
| KLF4 | 1:1000 | [11] |
| GAPDH (Loading Control) | 1:5000 | General Recommendation |
Procedure:
-
Seed and treat cells with APTO-253 as described in the previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in mRNA expression levels of target genes.
Materials:
-
APTO-253 (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers (see table below)
-
Real-time PCR system
qPCR Primer Sequences:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| c-Myc | CCTGGTGCTCCATGAGGAGAC | CAGACTCTGACCTTTTGCCAGG |
| KLF4 | CATCTCAAGGCACACCTGCGAA | TCGGTCGCATTTTTGGCACTGG |
| CDKN1A (p21) | AGGTGGACCTGGAGACTCTCAG | TCCTCTTGGAGAAGATCAGCCG |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Procedure:
-
Seed and treat cells with APTO-253.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene like GAPDH.
Mandatory Visualization
Caption: APTO-253 Signaling Pathway.
Caption: Experimental Workflow for APTO-253.
References
- 1. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. ABclonal [abclonal.com]
- 9. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. KLF4 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for APTO-253 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation of APTO-253 stock solutions for both in vitro and in vivo experimental settings. APTO-253 is a small molecule inhibitor of c-Myc expression that also stabilizes G-quadruplex DNA and induces the tumor suppressor Krüppel-like factor 4 (KLF4).[1][2] Proper preparation and storage of APTO-253 solutions are critical for ensuring experimental reproducibility and accuracy. This document outlines the necessary physicochemical properties, solubility data, and detailed protocols for solubilization and storage. Additionally, it includes diagrams of the APTO-253 signaling pathway and a general experimental workflow for stock solution preparation.
Physicochemical Properties of APTO-253
APTO-253, also known as LOR-253, is a 2-indolyl imidazole [4,5-d] phenanthroline derivative.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄FN₅ | [1][4] |
| Molecular Weight | 367.38 g/mol | [1][4] |
| CAS Number | 916151-99-0 | [1] |
| Appearance | Light yellow to yellow solid | [2] |
Solubility of APTO-253
APTO-253 is practically insoluble in water but exhibits good solubility in dimethyl sulfoxide (DMSO).[5] For in vivo applications, specific formulations with co-solvents are required to achieve a stable suspension. It is important to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][6] Warming and sonication can aid in the dissolution process.[1][5]
| Solvent/Formulation | Solubility | Conditions | Reference |
| DMSO | 25 mg/mL (68.05 mM) | Ultrasonic, warming, heat to 60°C | [1] |
| DMSO | 33.33 mg/mL (90.72 mM) | - | [5] |
| DMSO (Fresh) | 73 mg/mL (198.7 mM) | - | [6] |
| Water | < 0.1 mg/mL | - | [5] |
| Ethanol | Insoluble | - | [6] |
| In Vivo Formulation 1 | 2.3 mg/mL (6.26 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [1][7] |
| In Vivo Formulation 2 | 2.08 mg/mL (5.66 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | [1][7] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of APTO-253 in DMSO, suitable for cell culture experiments.
Materials:
-
APTO-253 powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of APTO-253 powder. For 1 mL of a 10 mM stock solution, weigh 3.67 mg of APTO-253 (Molecular Weight = 367.38).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the APTO-253 powder. For 3.67 mg, add 1 mL of DMSO.
-
Dissolution:
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[2]
In Vivo Formulation Preparation
For animal studies, APTO-253 must be prepared in a suitable vehicle as a suspension. The following is an example protocol based on a common formulation.[1][7]
Materials:
-
APTO-253 powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (for a 2.3 mg/mL suspension):
-
Prepare a concentrated DMSO stock: First, prepare a clear, concentrated stock solution of APTO-253 in DMSO (e.g., 23 mg/mL).
-
Sequential Addition of Co-solvents: For a final volume of 1 mL:
-
Take 100 µL of the 23 mg/mL APTO-253 DMSO stock.
-
Add 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80. Mix thoroughly by vortexing.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly to obtain a uniform suspension.
-
-
Administration: The resulting suspension should be used immediately.
Storage and Stability
Proper storage is crucial to maintain the activity of APTO-253.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1][2] |
| Stock Solution in Solvent | -80°C | 6 months | [1][2] |
| Stock Solution in Solvent | -20°C | 1 month | [1][2] |
Key Recommendations:
-
Avoid repeated freeze-thaw cycles of stock solutions.[5]
-
Store aliquots in tightly sealed containers to prevent evaporation and contamination.
Mechanism of Action & Signaling Pathway
APTO-253 exerts its anticancer effects through a multi-faceted mechanism. A key action is the inhibition of c-Myc expression, a critical oncoprotein.[1][6] The drug and its intracellularly formed iron complex, Fe(253)₃, stabilize G-quadruplex DNA structures, particularly in the promoter region of the MYC gene, leading to transcriptional repression.[3][8] This downregulation of MYC contributes to cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[3][6]
Furthermore, APTO-253 induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that can regulate the cell cycle inhibitor p21 (CDKN1A).[3][5] The induction of KLF4 and p21 further reinforces the G0/G1 arrest.[3] APTO-253 also triggers DNA damage response pathways, contributing to its cytotoxic effects, particularly in cells with deficiencies in homologous recombination (e.g., BRCA1/2 mutations).[1][9]
Caption: Signaling pathway of APTO-253.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing an APTO-253 stock solution for in vitro use.
Caption: General workflow for APTO-253 stock solution preparation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Apto-253 | C22H14FN5 | CID 11960271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. APTO-253 (LOR-253) | MTF-1 inhibitor | 916151-99-0 | InvivoChem [invivochem.com]
- 8. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
APTO-253 Application Notes and Protocols for AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 (also known as LOR-253) is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-proliferative activity in various cancer models, including Acute Myeloid Leukemia (AML).[1][2] It functions by stabilizing G-quadruplex DNA, leading to the downregulation of c-Myc transcription, induction of the tumor suppressor Krüppel-like factor 4 (KLF4), cell cycle arrest at the G0/G1 phase, and ultimately, apoptosis.[1][3][4][5] This document provides a comprehensive overview of the optimal concentrations of APTO-253 for use in AML cell lines, detailed protocols for key experimental assays, and a summary of its mechanism of action.
While APTO-253 showed promise in preclinical studies and entered Phase 1b clinical trials for relapsed or refractory AML and myelodysplastic syndromes (MDS), its clinical development was ultimately discontinued due to manufacturing issues and a lack of clinical response in the aforementioned trial.[6][7][8][9] Nevertheless, the preclinical data on APTO-253 remains a valuable resource for researchers studying c-Myc inhibition and related pathways in AML.
Data Presentation: Efficacy of APTO-253 in AML Cell Lines
The optimal concentration of APTO-253 for AML cell lines is dependent on the specific cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) values generally range from the nanomolar to the low micromolar scale.
| Cell Line | IC50 (µM) | Exposure Time | Notes | Reference |
| MV4-11 | 0.25 - 0.47 | 48-120 hours | [2][4] | |
| KG-1 | ~0.5 | 5 days | [4] | |
| EOL-1 | ~0.6 | 5 days | [4] | |
| HL-60 | ~1.0 | 5 days | [4] | |
| MOLM-13 | ~0.2 | 5 days | [4] | |
| SKM-1 | ~1.5 | 5 days | [4] | |
| THP-1 | ~1.0 | 5 days | [4] | |
| General AML Cell Lines | 0.057 - 1.75 | Not Specified | Broad range observed across various AML and lymphoma cell lines. | [1][10][11] |
Note: IC50 values can vary between laboratories and experimental conditions.
Mechanism of Action
APTO-253 exerts its anti-leukemic effects through a multi-faceted mechanism primarily centered on the inhibition of the c-Myc oncogene.
Signaling Pathway of APTO-253 in AML Cells
Caption: APTO-253 signaling pathway in AML cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of APTO-253 in AML cell lines.
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of APTO-253.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTS assay.
Materials:
-
AML cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
APTO-253 (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture AML cells to logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of APTO-253 in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.[10]
-
Remove 50 µL of media from each well and add 50 µL of the diluted APTO-253 solution. Include vehicle control wells (DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours).[4]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the APTO-253 concentration and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by APTO-253.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Materials:
-
AML cell lines
-
Complete culture medium
-
APTO-253
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed AML cells in 6-well plates at a density that will not lead to overconfluence during the experiment.
-
Treat the cells with an effective concentration of APTO-253 (e.g., 500 nM) and a vehicle control for 24-48 hours.[1]
-
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of APTO-253 on cell cycle distribution.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using PI staining.
Materials:
-
AML cell lines
-
Complete culture medium
-
APTO-253
-
6-well plates
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed AML cells in 6-well plates.
-
Treat the cells with an effective concentration of APTO-253 (e.g., 500 nM) and a vehicle control for 24 hours.[1]
-
-
Cell Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
APTO-253 has been shown to be a potent inhibitor of AML cell proliferation in preclinical models, with optimal concentrations typically falling in the sub-micromolar to low micromolar range. Its mechanism of action, involving the downregulation of c-Myc and induction of KLF4, leads to G0/G1 cell cycle arrest and apoptosis. The provided protocols offer a framework for researchers to investigate the effects of APTO-253 and similar compounds in AML cell lines. While its clinical development has been halted, the study of APTO-253 continues to provide valuable insights into the therapeutic targeting of the c-Myc oncogene in AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. escholarship.org [escholarship.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]
- 9. Facebook [cancer.gov]
- 10. glpbio.com [glpbio.com]
- 11. APTO-253 (LOR-253) | MTF-1 inhibitor | 916151-99-0 | InvivoChem [invivochem.com]
Application Notes and Protocols for APTO-253 in a Murine Xenograft Model of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 (also known as LOR-253) is a small molecule that has been investigated for the treatment of Acute Myeloid Leukemia (AML) and other hematologic malignancies.[1][2] Its primary mechanism of action involves the inhibition of c-Myc expression, a key oncogene frequently overexpressed in AML.[3][4] APTO-253 achieves this by stabilizing G-quadruplex (G4) DNA structures within the MYC promoter, thereby repressing its transcription.[1][5][6] This leads to G0/G1 cell cycle arrest and apoptosis in AML cells.[1][7] Additionally, APTO-253 has been shown to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4).[3][7][8]
Preclinical studies in murine xenograft models have demonstrated the anti-tumor activity of APTO-253 as a single agent and in combination with other therapies.[9][10] While the clinical development of APTO-253 was discontinued due to formulation and manufacturing challenges, the compound remains a valuable tool for preclinical research into c-Myc inhibition and AML biology.[11]
These application notes provide detailed protocols for utilizing APTO-253 in both in vitro AML cell proliferation assays and in vivo murine xenograft models, based on published preclinical data.
Mechanism of Action Overview
APTO-253 exerts its anti-leukemic effects through a dual mechanism targeting key cellular pathways. The compound is converted intracellularly to a ferrous complex, [Fe(253)3], which, along with the monomeric form, stabilizes G-quadruplex DNA structures.[1][12] This stabilization at the MYC promoter inhibits gene transcription, leading to a cascade of downstream effects including the upregulation of p21, downregulation of CDK4 and Cyclin D3, and subsequent cell cycle arrest and apoptosis.[1][3] Concurrently, APTO-253 induces the expression of the KLF4 tumor suppressor, which further contributes to its pro-apoptotic activity.[9]
In Vitro Proliferation Assays
Protocol: Determining IC₅₀ in AML Cell Lines
This protocol outlines the steps to measure the half-maximal inhibitory concentration (IC₅₀) of APTO-253 in AML cell lines.
-
Cell Culture: Culture human AML cell lines (e.g., MV4-11, KG-1, EOL-1, Kasumi-1, THP-1) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media and allow them to adhere or stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of APTO-253 in DMSO.[7] Create a series of 10-point serial dilutions in culture media to achieve the desired final concentration range (e.g., 1 nM to 10 µM).
-
Treatment: Add 100 µL of the diluted APTO-253 or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C and 5% CO₂.[1]
-
Viability Assay: Assess cell viability using a standard method, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ values by plotting the log of the drug concentration against the normalized cell viability using non-linear regression analysis software (e.g., GraphPad Prism).
Data Summary: In Vitro Activity of APTO-253
The following table summarizes the reported IC₅₀ values for APTO-253 across various AML cell lines.
| Cell Line | IC₅₀ Value | Exposure Duration | Reference |
| MV4-11 | 0.25 µM | Not Specified | [3] |
| MV4-11 | 0.40 µM | 72 hours | [1] |
| KG-1 | ~0.3 µM | 5 days | [8] |
| EOL-1 | ~0.5 µM | 5 days | [8] |
| Kasumi-1 | ~0.3 µM | 5 days | [9] |
| THP-1 | ~0.1 µM | Not Specified | [10] |
| HL-60 | ~0.2 µM | Not Specified | [10] |
| Range | 57 nM - 1.75 µM | Varied | [7] |
Murine Xenograft Model of AML
This section provides a detailed protocol for establishing and utilizing a subcutaneous AML xenograft model to evaluate the in vivo efficacy of APTO-253.
Protocol: Subcutaneous AML Xenograft Study
-
Animal Model: Use immunodeficient mice, such as female athymic nude mice (nu/nu), aged 6-8 weeks.
-
Cell Preparation:
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the lower mid-back or flank of each mouse.[9]
-
-
Tumor Monitoring and Randomization:
-
Drug Formulation and Administration:
-
Formulate APTO-253 for intravenous (IV) injection in a suitable vehicle.
-
Administer APTO-253 at a dose of 15 mg/kg via IV injection.[9]
-
A reported effective dosing schedule is twice per day for two consecutive days, followed by a five-day break (2x q7d).[9]
-
Administer the vehicle control to the control group using the same schedule.
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week for the duration of the study (e.g., 26-31 days).[9]
-
Monitor animals for any signs of toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined maximum size, or at the end of the study.
-
Excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blotting for c-Myc, p21).
-
Data Summary: In Vivo Efficacy of APTO-253
The following table summarizes published results from single-agent APTO-253 studies in AML xenograft models.
| AML Model | Treatment Schedule | Duration | Outcome | Reference |
| Kasumi-1 | 15 mg/kg, IV, 2x q7d | 4 weeks | Significant antitumor activity (p=0.028) vs. control. | [9] |
| KG-1 | 15 mg/kg, IV, 2x q7d | ~26 days | Significant decrease in tumor growth (p=0.0004) vs. control. | [9] |
| THP-1 | 15 mg/kg, IV, 2x q7d | ~31 days | Tumor growth inhibition equal to azacitidine. | [9] |
| HL-60 | Not Specified | Not Specified | Tumor growth inhibition or regression. | [10] |
Note: APTO-253 has also shown enhanced antitumor activity when combined with azacitidine in THP-1 and HL-60 models.[9][10]
Conclusion
APTO-253 is a well-characterized inhibitor of c-Myc expression with demonstrated efficacy in preclinical models of AML. The protocols and data provided herein serve as a comprehensive guide for researchers investigating AML biology and novel therapeutic strategies targeting the c-Myc oncogene. Despite its clinical development halt, APTO-253 remains a potent and selective tool for in vitro and in vivo discovery research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Aptose Presents New Preclinical Data on CG-806 and APTO-253 at the 2019 AACR Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 5. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. Aptose Biosciences Presents APTO-253 Preclinical Data at 56th American Society of Hematology Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. | BioWorld [bioworld.com]
Application Note: Quantifying APTO-253-Induced Apoptosis Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
APTO-253 is a novel small molecule inhibitor of c-Myc expression that has demonstrated potent anti-tumor activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2][3] Its mechanism of action involves the induction of the Krüppel-like factor 4 (KLF4) tumor suppressor, leading to cell cycle arrest and programmed cell death, or apoptosis.[2][4] This application note provides a detailed protocol for assessing apoptosis induced by APTO-253 in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The c-Myc oncogene is a critical driver of cell proliferation and is frequently overexpressed in various cancers.[1] APTO-253 has been shown to inhibit c-Myc expression at both the mRNA and protein levels in a dose- and time-dependent manner.[1] This inhibition of c-Myc leads to the upregulation of p21, a cell cycle inhibitor, and subsequent G0/G1 cell cycle arrest.[1][5][6] Ultimately, these events trigger the intrinsic apoptotic pathway, making the quantification of apoptosis a key measure of APTO-253's efficacy.
Flow cytometry with Annexin V and PI dual staining is a robust and widely used method for the detection and quantification of apoptosis.[7][8][9][10][11] In healthy cells, phosphatidylserine (PS) is localized to the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7][11] Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.[9] This dual-staining approach allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[8][9]
Signaling Pathway of APTO-253 Induced Apoptosis
Caption: APTO-253 signaling pathway leading to apoptosis.
Experimental Protocol
This protocol outlines the steps for treating a cancer cell line (e.g., MV4-11, a human AML cell line) with APTO-253 and subsequently analyzing apoptosis by flow cytometry.
Materials and Reagents:
-
APTO-253 (MedchemExpress, HY-16291 or equivalent)
-
Cancer cell line (e.g., MV4-11, ATCC CRL-9591)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Prepare a stock solution of APTO-253 in DMSO.
-
Treat the cells with varying concentrations of APTO-253 (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration does not exceed 0.1% in the culture medium.
-
-
Cell Harvesting and Washing:
-
Following treatment, collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS to remove any residual medium.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the appropriate compensation and gates.
-
Acquire a minimum of 10,000 events per sample.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Experimental Workflow
Caption: Workflow for assessing APTO-253 induced apoptosis.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells Following APTO-253 Treatment
| Treatment Concentration (µM) | Treatment Duration (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 24 | ||||
| 0.1 | 24 | ||||
| 0.5 | 24 | ||||
| 1.0 | 24 | ||||
| Vehicle Control (DMSO) | 48 | ||||
| 0.1 | 48 | ||||
| 0.5 | 48 | ||||
| 1.0 | 48 |
Table 2: IC50 Values for Apoptosis Induction
| Cell Line | IC50 (µM) at 24 hours | IC50 (µM) at 48 hours | IC50 (µM) at 72 hours |
| MV4-11 | |||
| Other Cell Line |
Note: IC50 values should be calculated from the dose-response curves of total apoptotic cells.
Conclusion
This application note provides a comprehensive protocol for the assessment of APTO-253-induced apoptosis by flow cytometry. By following this detailed methodology, researchers can accurately quantify the apoptotic effects of APTO-253 on cancer cells, providing valuable insights into its therapeutic potential. The provided diagrams and tables offer a clear framework for understanding the underlying signaling pathway, experimental procedure, and data presentation. Consistent and reproducible data generated using this protocol will aid in the preclinical evaluation and further development of APTO-253 as a promising anti-cancer agent.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Detecting c-Myc Expression Changes After APTO-253 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 is a small molecule inhibitor of c-Myc expression that has been investigated for its therapeutic potential in various cancers, particularly acute myeloid leukemia (AML).[1][2][3][4] Its mechanism of action involves the stabilization of G-quadruplex DNA structures in the promoter region of the MYC gene, leading to transcriptional repression.[1][3][5] This results in a concentration- and time-dependent decrease in both c-Myc mRNA and protein levels, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2][6] This document provides detailed protocols for quantifying the changes in c-Myc expression following treatment with APTO-253, utilizing common molecular biology techniques.
Mechanism of Action of APTO-253 on c-Myc
APTO-253 is intracellularly converted to a ferrous complex, [Fe(253)3], which is the active form of the drug.[1][6] This complex binds to and stabilizes G-quadruplex (G4) DNA motifs, which are secondary structures found in guanine-rich DNA sequences.[1][5] The promoter region of the MYC oncogene is known to contain such G4 motifs.[1] By stabilizing these structures, APTO-253 impedes transcriptional machinery, leading to the downregulation of MYC gene expression.[1][7] This subsequently reduces the levels of c-Myc protein, a key driver of cell proliferation and survival in many cancers.
Figure 1: Signaling pathway of APTO-253 leading to c-Myc inhibition.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of APTO-253 on c-Myc expression and cell viability in various AML cell lines, as reported in scientific literature.
Table 1: Effect of APTO-253 on c-Myc mRNA and Protein Levels
| Cell Line | APTO-253 Concentration | Incubation Time (hours) | c-Myc mRNA Level (Fold Change vs. Vehicle) | c-Myc Protein Level (Fold Change vs. Vehicle) | Reference |
| MV4-11 | 0.5 µM | 24 | ~0.25 | ~0.20 | [1] |
| EOL-1 | 0.5 µM | 24 | ~0.30 | ~0.25 | [1] |
| KG-1 | 1.0 µM | 24 | ~0.40 | ~0.35 | [1] |
Table 2: Anti-proliferative Activity of APTO-253
| Cell Line | IC50 (µM) |
| MV4-11 | 0.25 ± 0.03 |
| EOL-1 | 0.35 ± 0.05 |
| KG-1 | 0.85 ± 0.10 |
Experimental Protocols
This section provides detailed protocols for three common methods to assess changes in c-Myc expression following APTO-253 treatment.
Western Blotting for c-Myc Protein Levels
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[8][9]
Figure 2: Experimental workflow for Western blotting.
Materials:
-
AML cell lines (e.g., MV4-11, EOL-1, KG-1)
-
APTO-253 (and appropriate vehicle control, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against c-Myc (e.g., clone 9E10)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., chemiluminescence imager)
Protocol:
-
Cell Culture and Treatment: Seed AML cells at an appropriate density and allow them to adhere or stabilize in culture. Treat cells with various concentrations of APTO-253 and a vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 10-25 µg of total protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-c-Myc antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL detection reagent and acquire the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for c-Myc and a loading control (e.g., GAPDH or β-actin) using densitometry software. Normalize the c-Myc signal to the loading control to determine the relative change in protein expression.
Quantitative Real-Time PCR (qPCR) for c-Myc mRNA Levels
qPCR is a sensitive method to quantify gene expression at the mRNA level.[10][11][12]
Figure 3: Experimental workflow for qPCR.
Materials:
-
Treated cells (as described in the Western blot protocol)
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Forward and reverse primers for MYC and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Following cell treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
qPCR Program: Perform the qPCR on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MYC and the reference gene in both treated and control samples.
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for c-Myc Protein Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[13][14]
Figure 4: Experimental workflow for ELISA.
Materials:
-
Human c-Myc ELISA kit (containing a pre-coated plate, detection antibody, standards, and other necessary reagents)
-
Cell lysates from treated and control cells (prepared as for Western blotting)
-
Wash buffer
-
Microplate reader
Protocol:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[15] Dilute the cell lysates to fall within the detection range of the assay.
-
Assay Procedure:
-
Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated microplate.[13][16]
-
Incubate the plate as recommended in the kit manual (e.g., 90 minutes at 37°C).[13][16]
-
Wash the wells multiple times with wash buffer.[13]
-
Add the biotinylated detection antibody to each well and incubate (e.g., 60 minutes at 37°C).[13][16]
-
Wash the wells.
-
Add HRP-conjugated streptavidin and incubate (e.g., 30 minutes at 37°C).[13][16]
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until color develops (e.g., 10-20 minutes at 37°C).[13][16]
-
Add the stop solution to each well to stop the reaction.[13]
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.[14]
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of c-Myc in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the c-Myc concentration to the total protein concentration of the lysate to compare expression levels between samples.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to accurately measure the changes in c-Myc expression at both the mRNA and protein levels following treatment with APTO-253. Consistent and reproducible data generated using these methods will be crucial for understanding the molecular pharmacology of APTO-253 and for its continued development as a potential anti-cancer therapeutic. Although clinical development of APTO-253 has been discontinued, the compound remains a valuable tool for studying c-Myc repression.[17][18]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neoplasiaresearch.com [neoplasiaresearch.com]
- 11. A real-time quantitative PCR assay for quantification of c-MYC DNA in patients who suffers from leukemia [openaccess.selcuk.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Mouse c-Myc ELISA Kit (A75304) [antibodies.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Mouse c-MYC ELISA Kit [ABIN6968710] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
APTO-253 Administration in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 is a small molecule inhibitor of c-Myc expression that also acts as an inducer of Krüppel-like factor 4 (KLF4).[1][2] This dual mechanism leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in various cancer cell lines, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[2][3] Preclinical animal studies have been instrumental in evaluating the in vivo efficacy and safety profile of APTO-253. The primary route of administration in these studies has been intravenous injection.[1] This document provides detailed application notes and protocols for the administration of APTO-253 in preclinical animal models based on published research.
Data Presentation: Summary of Dosing in Xenograft Models
The following tables summarize the intravenous administration protocols for APTO-253 in various preclinical xenograft models.
| Parameter | KG-1 (AML) | Kasumi-1 (AML) | HL-60 (AML) | THP-1 (AML) | H226 (NSCLC) |
| Animal Model | Athymic Nude Mice | Athymic Nude Mice | Athymic Nude Mice | Athymic Nude Mice | Mice |
| Dose | 15 mg/kg | 15 mg/kg | 15 mg/kg | 15 mg/kg | 10 mg/kg |
| Route | Intravenous (IV) | Intravenous (IV) | Intravenous (IV) | Intravenous (IV) | Intravenous (IV) |
| Dosing Schedule | Twice per day for 2 consecutive days/week | Twice per day for 2 consecutive days/week | Once or twice per week for 3 weeks | Twice per day for 2 consecutive days/week | Once daily for 2 consecutive days/week |
| Observed Outcome | Significant tumor growth inhibition | Significant tumor growth inhibition | Tumor growth inhibition | Significant efficacy | Improved antitumor activity |
| Reference | [3] | [3] | [4] | [4] | [3] |
Experimental Protocols
Formulation of APTO-253 for Intravenous Administration
A critical step for in vivo studies is the appropriate formulation of APTO-253 to ensure its solubility and stability for intravenous injection. One documented formulation is as follows:
Materials:
-
APTO-253 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride)
Procedure: [5]
-
Prepare a stock solution of APTO-253 in DMSO.
-
For the final injection volume, the vehicle composition should be:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Sequentially add the components, ensuring each is fully dissolved before adding the next.
-
The final solution may be a suspension and may require heating and/or sonication to aid dissolution.[5] It is recommended to prepare the working solution fresh on the day of use.[2]
Intravenous Administration in Mouse Xenograft Models
This protocol outlines the general procedure for administering APTO-253 to mice bearing subcutaneous xenograft tumors.
Materials:
-
Formulated APTO-253 solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the correct injection volume based on the desired dose (e.g., 15 mg/kg).
-
Secure the mouse in a restrainer, ensuring the tail is accessible.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making injection easier.
-
Clean the tail with 70% ethanol.
-
-
Injection:
-
Draw the calculated volume of the formulated APTO-253 solution into a sterile syringe.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. Observe for any signs of leakage (bleb formation), which indicates a failed injection. If this occurs, remove the needle and attempt injection in a more proximal location on the same or opposite vein.
-
Once the full volume is administered, gently withdraw the needle and apply light pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's health, body weight, and tumor growth throughout the study period.[3]
-
Mandatory Visualizations
Signaling Pathway of APTO-253
Caption: APTO-253 inhibits c-Myc expression and induces KLF4, leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical preclinical xenograft study evaluating APTO-253 efficacy.
References
- 1. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Aptose Biosciences Presents APTO-253 Preclinical Data at 56th American Society of Hematology Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 5. APTO-253 (LOR-253) | MTF-1 inhibitor | 916151-99-0 | InvivoChem [invivochem.com]
Combining APTO-253 with Chemotherapeutic Agents for Enhanced Anti-Cancer Efficacy In Vitro
Application Note and Protocols for Researchers
Introduction
APTO-253 is a novel small molecule investigational drug that has demonstrated potent anti-proliferative activity across a range of human malignancies, including hematologic cancers such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2] Its mechanism of action involves the induction of Krüppel-like factor 4 (KLF4), a tumor suppressor, and the inhibition of c-Myc expression, a key oncogene involved in cell proliferation and survival.[1][2] These mechanisms lead to cell cycle arrest and apoptosis in cancer cells.[3][4] Preclinical studies have explored the potential of combining APTO-253 with other chemotherapeutic agents to enhance its anti-cancer effects and overcome potential resistance mechanisms. This document provides detailed application notes and protocols for studying the in vitro combination of APTO-253 with other agents, specifically focusing on the BET bromodomain inhibitor JQ1, the FLT3 inhibitor quizartinib, and the hypomethylating agent azacitidine.
Key Concepts in Combination Studies
Evaluating the efficacy of drug combinations involves determining whether the observed effect is greater than, equal to, or less than the expected additive effect of the individual drugs.
-
Synergism: The combined effect of two or more drugs is greater than the sum of their individual effects.
-
Additive Effect: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
Data Presentation: In Vitro Efficacy of APTO-253 Combinations
The following tables summarize the available quantitative data from in vitro studies of APTO-253 in combination with other chemotherapeutic agents.
Table 1: Single-Agent Activity of APTO-253 in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | AML | 0.25 ± 0.03 |
| KG-1 | AML | Not specified |
| EOL-1 | AML | Not specified |
| Raji | Burkitt's Lymphoma | 0.105 ± 0.0024 |
Data compiled from multiple sources.[4][5]
Table 2: In Vitro Combination Efficacy of APTO-253 with JQ1 and Quizartinib in Primary Patient Samples
| Combination | Cancer Type | Metric | Result |
| APTO-253 + JQ1 | AML, CLL, MDS/MPN | % of cases with >2-fold reduction in IC50 | ~65% (56/87) |
| APTO-253 + Quizartinib | AML | % of cases with reduced IC50 | ~37% (14/38) |
Data from ex vivo drug sensitivity assays on primary patient samples.[6][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action and a general workflow for in vitro combination studies.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of APTO-253 alone and in combination with other agents.
Materials:
-
Hematologic cancer cell lines (e.g., MOLM-13, MV4-11, KG-1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
APTO-253 and combination agent (JQ1, quizartinib, or azacitidine)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of APTO-253 and the combination agent(s) in culture medium at 2x the final desired concentration. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Add 100 µL of the 2x drug solutions to the appropriate wells. Include wells for untreated controls and single-agent controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
Combination Index (CI) Calculation (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.
Procedure:
-
Generate dose-effect curves for each drug individually and for the combination at a constant ratio.
-
Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Treated and control cells from the combination study
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after the desired treatment period (e.g., 48 hours).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Conclusion
The in vitro combination of APTO-253 with other targeted agents like BET inhibitors and FLT3 inhibitors shows promise for enhancing anti-cancer activity in hematologic malignancies. The provided protocols offer a framework for researchers to further investigate these combinations, quantify their synergistic potential, and elucidate the underlying mechanisms of action. Such studies are crucial for the rational design of more effective combination therapies for cancer patients.
References
- 1. Aptose Presents New Preclinical Data on CG-806 and APTO-253 at the 2019 AACR Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming APTO-253 resistance in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the investigational anti-cancer agent APTO-253 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of APTO-253?
A1: APTO-253 is a small molecule that exhibits anti-cancer activity through a multi-faceted mechanism. Intracellularly, it converts to a more active iron complex, [Fe(253)3].[1][2] This complex is believed to be the primary active form of the drug.[1] APTO-253 has been shown to induce the expression of the master transcription factor Krüppel-like factor 4 (KLF4), which in turn inhibits the cell cycle and promotes programmed cell death.[3] Additionally, APTO-253 can stabilize G-quadruplex DNA structures, notably in the promoter region of the MYC oncogene, leading to the downregulation of MYC expression, cell cycle arrest at the G0/G1 phase, and apoptosis in cancer cells.[4][5] The drug also causes DNA damage, making cells with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) particularly sensitive.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to APTO-253. What is the most likely cause of this acquired resistance?
A2: The most well-documented mechanism of acquired resistance to APTO-253 is the overexpression of the ATP-binding cassette subfamily G member 2 (ABCG2) drug efflux pump.[1][6][7] ABCG2 is a transmembrane protein that actively transports a wide variety of substrates, including chemotherapeutic agents, out of the cell, thereby reducing the intracellular drug concentration and its cytotoxic effects.[1] In APTO-253 resistant Raji lymphoma cells (Raji/253R), a significant upregulation of ABCG2 has been observed at both the mRNA and protein levels.[6] This leads to a decreased intracellular accumulation of the active [Fe(253)3] complex.[1]
Q3: How can I overcome APTO-253 resistance in my cell line?
A3: If resistance is mediated by ABCG2 overexpression, it can be reversed by co-treatment with a specific ABCG2 inhibitor.[1] Ko143 is a potent and selective inhibitor of ABCG2 that has been shown to restore sensitivity to APTO-253 in resistant cell lines.[6][7] The combination of APTO-253 with Ko143 can significantly reduce the IC50 value in resistant cells, bringing it closer to that of the parental, sensitive cell line.[1][6]
Q4: Are there any known issues with the stability or solubility of APTO-253?
A4: Yes, there have been reports of issues related to the manufacturing and solubility of APTO-253, which led to a clinical hold by the FDA in the past.[8][9] It is crucial to ensure proper handling and dissolution of the compound for consistent experimental results. For in vitro experiments, APTO-253 is typically dissolved in DMSO.[10]
Q5: Has APTO-253 been successful in clinical trials?
A5: APTO-253 has been evaluated in Phase 1 clinical trials for advanced solid tumors and hematologic malignancies.[11][12] However, its clinical development was discontinued by Aptose Biosciences in December 2021 due to a combination of factors, including a clinical hold and a review of the product's profile.[8][9] Despite this, the compound's unique mechanism of action continues to be of research interest.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for APTO-253 | 1. APTO-253 degradation or precipitation. 2. Variability in cell seeding density. 3. Mycoplasma contamination. | 1. Prepare fresh stock solutions of APTO-253 in DMSO for each experiment. Avoid repeated freeze-thaw cycles. 2. Ensure a consistent number of viable cells are seeded in each well. 3. Regularly test cell cultures for mycoplasma contamination. |
| Cells show high intrinsic resistance to APTO-253 | 1. High basal expression of ABCG2. 2. Cell line may have inherent resistance mechanisms. | 1. Assess the basal protein and mRNA levels of ABCG2 in your cell line. 2. Consider screening a panel of cell lines to find a more sensitive model. |
| Developed resistant cell line loses its resistance over time | Unstable resistance phenotype without selective pressure. | Culture the resistant cell line in the continuous presence of a low dose of APTO-253 to maintain the resistance phenotype. |
| Ko143 does not effectively reverse resistance | 1. Resistance is not mediated by ABCG2. 2. Ko143 concentration is not optimal. | 1. Investigate other potential resistance mechanisms (e.g., alterations in drug target, enhanced DNA repair). 2. Perform a dose-response experiment with Ko143 to determine the optimal concentration for ABCG2 inhibition in your cell line. |
Quantitative Data Summary
Table 1: APTO-253 IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | APTO-253 IC50 (nM) | Fold Resistance | Reference |
| Raji (Parental) | 105.4 ± 2.4 | - | [12] |
| Raji/253R (Resistant) | 1387.7 ± 98.5 | 16.7 ± 3.9 | [12] |
| HEK-293 (Parental) | 139.6 ± 3.6 | - | [1] |
| HEK-293 (ABCG2-overexpressing) | >10,000 | >71.6 | [1] |
Table 2: Reversal of APTO-253 Resistance by Ko143 in Raji/253R Cells
| Treatment | APTO-253 IC50 in Raji/253R (nM) | Fold Reversal of Resistance | Reference |
| APTO-253 alone | 1387.7 ± 98.5 | - | [6] |
| APTO-253 + 5 nM Ko143 | ~867 | 1.6 | [6] |
| APTO-253 + 50 nM Ko143 | ~204 | 6.8 | [6] |
Experimental Protocols
Cell Viability Assay for IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of APTO-253 using a colorimetric MTS assay.
Materials:
-
APTO-253
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare a stock solution of APTO-253 in DMSO (e.g., 10 mM).
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of APTO-253 in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (medium with DMSO at the same final concentration as the highest APTO-253 dose).
-
Remove the medium from the cells and add 100 µL of the APTO-253 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72-120 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the logarithm of the APTO-253 concentration. Use a non-linear regression analysis to determine the IC50 value.
Western Blotting for ABCG2 Protein Expression
This protocol details the detection of ABCG2 protein levels in sensitive versus resistant cells.
Materials:
-
Parental and APTO-253 resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ABCG2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for ABCG2 mRNA Expression
This protocol outlines the quantification of ABCG2 mRNA levels.
Materials:
-
Parental and APTO-253 resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for ABCG2 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from cell pellets using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and primers for ABCG2 and the housekeeping gene in separate wells.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in ABCG2 mRNA expression in resistant cells compared to parental cells, normalized to the housekeeping gene.
Visualizations
Caption: Mechanism of APTO-253 action and ABCG2-mediated resistance.
Caption: Workflow for investigating and overcoming APTO-253 resistance.
Caption: Logical flowchart for troubleshooting APTO-253 resistance.
References
- 1. glpbio.com [glpbio.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APTO-253 (LOR-253) | MTF-1 inhibitor | 916151-99-0 | InvivoChem [invivochem.com]
- 5. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
- 6. Regulation of ABCG2 Expression at the 3′ Untranslated Region of Its mRNA through Modulation of Transcript Stability and Protein Translation by a Putative MicroRNA in the S1 Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable IC50 values for APTO-253
This technical support resource is designed for researchers, scientists, and drug development professionals working with APTO-253. It provides troubleshooting guidance and frequently asked questions to address common issues encountered during in vitro experiments, particularly regarding the interpretation of variable IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of APTO-253?
APTO-253 is a small molecule that exhibits anti-proliferative activity across a range of human malignancies. Its primary mechanism involves the inhibition of c-Myc expression.[1][2] APTO-253 is a pro-drug that is converted intracellularly to its active form, a ferrous complex designated as Fe(253)3.[3][4][5] Both the parent compound and its iron complex stabilize G-quadruplex DNA structures, particularly in the promoter region of the MYC gene, leading to the downregulation of its transcription and protein levels.[1][3][4][5] This inhibition of c-Myc, a key oncogene, results in G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells.[1][3] Additionally, APTO-253 has been shown to induce the expression of the tumor suppressor KLF4 and trigger DNA damage response pathways.[1][3]
Q2: What is the expected IC50 range for APTO-253?
The half-maximal inhibitory concentration (IC50) of APTO-253 can vary significantly depending on the cancer cell line and experimental conditions. Reported IC50 values for APTO-253 in various cancer cell lines are summarized in the table below.
| Cell Line Type | Cancer Type | Reported IC50 Range |
| Various Cell Lines | Leukemia, Lymphoma, Colon, Non-small cell lung carcinoma | 0.04 µM to 2.6 µmol/L |
| AML and Lymphoma Cell Lines | Acute Myeloid Leukemia, Lymphoma | 57 nM to 1.75 µM[1][3][6] |
| Raji (parental) | Burkitt's Lymphoma | 105.4 ± 2.4 nM[7] |
| Raji/253R (resistant) | Burkitt's Lymphoma | 1,387.7 ± 98.5 nM[7] |
| MV4-11 | Acute Myeloid Leukemia | 0.25 ± 0.03 µM |
| Normal PBMCs | Healthy Peripheral Blood Mononuclear Cells | > 100 µM |
Q3: What is the clinical status of APTO-253?
APTO-253 underwent Phase 1 clinical trials for the treatment of advanced solid tumors and relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS).[8][9] However, the clinical development of APTO-253 was discontinued in December 2021 following a clinical hold and an internal review.[10][11]
Troubleshooting Guide: Interpreting Variable IC50 Values
Variability in IC50 values is a common challenge in preclinical drug testing. This guide provides a systematic approach to troubleshooting inconsistent results with APTO-253.
Diagram: Troubleshooting Logic for Variable APTO-253 IC50 Values
Caption: A flowchart to guide the troubleshooting of inconsistent IC50 values for APTO-253.
Issue 1: Higher than expected IC50 values or apparent resistance.
-
Possible Cause 1: Overexpression of ABCG2 Drug Efflux Pump.
-
Explanation: The ATP-binding cassette sub-family G member 2 (ABCG2) is a drug efflux pump that can actively transport APTO-253 out of the cell, reducing its intracellular concentration and efficacy.[7] Overexpression of ABCG2 is a key mechanism of acquired resistance to APTO-253.[7][12]
-
Troubleshooting Steps:
-
Assess ABCG2 expression: Use qRT-PCR or Western blotting to determine the expression level of ABCG2 in your cell line.
-
Use an ABCG2 inhibitor: Co-treatment with a specific ABCG2 inhibitor, such as Ko143, can help to determine if ABCG2 overexpression is contributing to resistance.[12] A reversal of resistance in the presence of the inhibitor would confirm this mechanism.
-
Select a different cell line: If feasible, consider using a cell line with known low expression of ABCG2.
-
-
-
Possible Cause 2: Low c-MYC Expression.
-
Explanation: As APTO-253's primary mechanism is the inhibition of c-Myc, cell lines with lower basal expression of c-Myc may be inherently less sensitive to the drug.[3][13]
-
Troubleshooting Steps:
-
Measure c-MYC levels: Quantify the basal expression of c-Myc mRNA and protein in your cell line.
-
Correlate with sensitivity: Compare the c-Myc expression levels with the observed IC50 values across different cell lines to establish a correlation.
-
-
Issue 2: Lower than expected IC50 values or hypersensitivity.
-
Possible Cause: BRCA1/2 Deficiency.
-
Explanation: Cells with impaired homologous recombination due to BRCA1 or BRCA2 deficiency have shown hypersensitivity to APTO-253.[7][14] This suggests a synthetic lethal interaction.
-
Troubleshooting Steps:
-
Determine BRCA1/2 status: If not already known, assess the BRCA1/2 status of your cell line.
-
Compare with isogenic pairs: If available, compare the IC50 of your cell line with an isogenic cell line pair where BRCA1/2 function has been restored to confirm this as the cause of hypersensitivity.
-
-
Issue 3: Poor reproducibility of IC50 values.
-
Possible Cause 1: Inconsistent Experimental Conditions.
-
Explanation: IC50 values are highly dependent on experimental parameters. Variations in these conditions can lead to inconsistent results.[15][16]
-
Troubleshooting Steps:
-
Standardize cell seeding density: Ensure that the same number of cells are seeded in each well for every experiment, as cell density can influence drug sensitivity.[16]
-
Maintain consistent drug exposure time: The duration of APTO-253 treatment should be kept constant across all experiments.[3]
-
Control for solvent effects: Use a consistent final concentration of the drug's solvent (e.g., DMSO) in all wells, including controls.
-
-
-
Possible Cause 2: Issues with APTO-253 Stock Solution.
-
Explanation: The stability and solubility of the compound are critical for obtaining reliable data.
-
Troubleshooting Steps:
-
Ensure complete solubilization: Visually inspect the stock solution to ensure the compound is fully dissolved.
-
Prepare fresh dilutions: Prepare fresh serial dilutions of APTO-253 from a validated stock solution for each experiment.
-
Proper storage: Store the stock solution according to the manufacturer's recommendations to prevent degradation.
-
-
-
Possible Cause 3: Choice of Viability Assay.
-
Explanation: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity) and can yield different IC50 values.
-
Troubleshooting Steps:
-
Understand your assay: Be aware of the principle of the viability assay you are using (e.g., MTT, MTS, CellTiter-Glo).
-
Consider orthogonal methods: If variability persists, consider confirming your results with a different viability assay that relies on a distinct mechanism.
-
-
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of APTO-253 in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of APTO-253 in complete growth medium to achieve the desired final concentrations. It is recommended to use at least 6-8 concentrations to generate a reliable dose-response curve.[17]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of APTO-253. Include a vehicle control group (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours).[3]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[18]
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[15]
-
Diagram: Experimental Workflow for IC50 Determination
Caption: A step-by-step workflow for determining the IC50 of APTO-253 using a cell-based assay.
Signaling Pathway
Diagram: APTO-253 Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. glpbio.com [glpbio.com]
- 7. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
- 12. researchgate.net [researchgate.net]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. smart.dhgate.com [smart.dhgate.com]
- 18. creative-bioarray.com [creative-bioarray.com]
troubleshooting APTO-253 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APTO-253. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving instability in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My APTO-253 is precipitating out of solution after dilution in aqueous media. What should I do?
A1: Precipitation of APTO-253 upon dilution in aqueous buffers is a common issue due to its low aqueous solubility.[1] Here are several steps to troubleshoot this problem:
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Optimize Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) is compatible with your experimental system and is kept as low as possible, while still maintaining APTO-253 solubility. Note that hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[2]
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Use a Pre-warmed Diluent: Warming the aqueous diluent to 37°C before adding the APTO-253 stock solution can help improve solubility.
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Sonication: After dilution, briefly sonicate the solution to aid in dissolution.[2][3][4]
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pH Adjustment: Check the pH of your final solution. The solubility of APTO-253 may be pH-dependent. Empirically testing a range of pH values may help identify an optimal condition.
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Consider Alternative Formulation Strategies: For in vivo studies or specific in vitro assays, consider using formulations with solubility enhancers like PEG300, Tween-80, or SBE-β-CD.[3][4]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to APTO-253 instability?
A2: Yes, inconsistent results can be a direct consequence of APTO-253 instability and precipitation. If the compound is not fully dissolved, the effective concentration in your experiment will be lower and more variable than intended.
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Visual Inspection: Before adding to your cells, always visually inspect the final diluted solution for any signs of precipitation. If any particulates are observed, do not proceed.
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Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of APTO-253 for each experiment from a frozen stock.[2] Avoid repeated freeze-thaw cycles of the stock solution.[1]
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Verify Stock Solution Integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from powder. APTO-253 powder is stable for 3 years at -20°C, while in solvent, it should be stored at -80°C for up to 6 months.[2]
Q3: What is the recommended solvent and storage condition for APTO-253 stock solutions?
A3: Based on available data, DMSO is the recommended solvent for preparing APTO-253 stock solutions for in vitro use.[1][2][5]
| Parameter | Recommendation | Source |
| Solvent | DMSO | [1][2][5] |
| Stock Concentration | Up to 73 mg/mL (198.7 mM) | [5] |
| Storage Temperature | -80°C | [2] |
| Storage Duration | Up to 6 months | [2] |
Note: It is crucial to use high-quality, anhydrous DMSO, as moisture can reduce the solubility of APTO-253.[5] For in vivo studies, specific formulations are required (see Q1).
Data Presentation
APTO-253 In Vitro Activity:
The half-maximal inhibitory concentration (IC50) of APTO-253 varies across different cancer cell lines.
| Cell Line Type | Cell Line | IC50 | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11 | 0.47 µM (48h) | [6] |
| Acute Myeloid Leukemia (AML) | EOL-1 | Not specified | [6] |
| Acute Myeloid Leukemia (AML) | KG-1 | Not specified | [6] |
| Lymphoma | Raji | 105 ± 2.4 nM | [2] |
| Lymphoma (Resistant) | Raji/253R | 1387 ± 94 nM | [2] |
| Various AML and Lymphoma Lines | - | 57 nM to 1.75 µM | [1][2] |
Experimental Protocols
1. Preparation of APTO-253 Stock Solution:
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Allow the powdered APTO-253 vial to equilibrate to room temperature before opening.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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To aid dissolution, vortex the solution and/or use an ultrasonic bath. Gentle warming to 60°C can also be applied.[2]
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Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C.[2]
2. Cytotoxicity Assay (MTS-based):
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Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
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Prepare a serial dilution of APTO-253 in the appropriate cell culture medium. It is critical to ensure the compound is fully dissolved at each dilution step.
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Remove the old medium from the cells and add the medium containing the different concentrations of APTO-253. Include a vehicle control (medium with the same final concentration of DMSO as the highest APTO-253 concentration).
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Incubate the plates for the desired time period (e.g., 48, 72, or 120 hours).[6]
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Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
Mandatory Visualizations
Caption: APTO-253 signaling pathway.
Caption: Troubleshooting workflow for APTO-253 precipitation.
References
reasons for the clinical hold on APTO-253 phase 1 trial
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the clinical hold placed on the APTO-253 Phase 1 trial.
Frequently Asked Questions (FAQs)
Q1: What were the primary reasons for the FDA clinical hold on the APTO-253 Phase 1 trial?
The clinical hold on the APTO-253 Phase 1b trial, initiated in late 2015, was a result of interconnected chemistry, manufacturing, and control (CMC) issues. The key problems identified were:
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Infusion Pump Malfunction: An operational issue with an IV infusion pump occurred at a clinical site, specifically "back pressure during IV patient dosing at the point of the filter". This suggested that the drug product was not staying in solution during administration.
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Solubility and Formulation Issues: The root cause of the infusion pump problem was traced back to the solubility and stability of the APTO-253 drug product. The initial formulation was found to be prone to precipitation, leading to clogging of the infusion filter.
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Manufacturing Documentation Irregularities: During the investigation into the infusion pump incident, preliminary concerns were raised regarding the documentation of the manufacturing procedures for the drug product.
Q2: What was the specific issue with the infusion pump and how was it related to the drug product?
The infusion pump experienced back pressure at the in-line filter during intravenous administration to a patient. This indicated that the filter was becoming blocked. Investigations revealed that the blockage was due to the precipitation of the APTO-253 drug substance from the solution, a direct consequence of the formulation's suboptimal solubility and stability.
Q3: What were the identified irregularities in the manufacturing documentation?
While the specific details of the documentation irregularities were not publicly disclosed, they were significant enough to warrant a voluntary suspension of dosing and an internal review, which subsequently led to the FDA placing the trial on clinical hold to ensure patient safety and adherence to quality standards.
Q4: How were the solubility and formulation issues addressed by Aptose Biosciences?
To resolve the clinical hold, Aptose Biosciences undertook a comprehensive overhaul of the APTO-253 drug product. The key steps in this process included:
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Change in Drug Substance: The active pharmaceutical ingredient (API) was changed from a salt to a free base. This fundamental change necessitated the development of an entirely new formulation.
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New Formulation Development: A new formulation was developed to improve the solubility and stability of the drug product, preventing precipitation during infusion.
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Manufacturing Process Optimization: The entire drug product manufacturing process was optimized to ensure consistency and quality.
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Extensive Testing: Multiple prototype and engineering batches of the new drug product were manufactured and subjected to rigorous testing, including simulated infusion studies, to confirm that the filter clogging and pump stoppage issues were resolved.
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Submission of New CMC Data: A complete Chemistry, Manufacturing, and Control (CMC) data package for the new GMP-grade drug substance and drug product was submitted to the FDA.
The FDA lifted the clinical hold in June 2018 after reviewing the comprehensive data package for the new, optimized formulation of APTO-253.
Data Presentation
Table 1: Improvement in Plasma Drug Exposure with New APTO-253 Formulation
| Formulation | Relative Plasma Drug Exposure |
| Original Formulation | 1x |
| New Formulation | 3x |
This data indicates that the new formulation resulted in a threefold increase in plasma drug exposure compared to the original formulation.
Experimental Protocols
Protocol: Simulated Infusion Study for Intravenous Drug Products
This protocol outlines a general method for a simulated infusion study to assess the potential for precipitation and filter clogging of an intravenous drug product. This is a critical step in troubleshooting and developing stable parenteral formulations.
Objective: To evaluate the physical stability of an IV drug formulation under conditions simulating clinical administration.
Materials:
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Drug product solution
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Infusion pump
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IV tubing set with an in-line filter (specify pore size, e.g., 0.22 µm)
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Collection vessel (e.g., sterile beaker or flask)
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Microscope with a polarized light source
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Particle size analyzer (optional)
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High-performance liquid chromatography (HPLC) system
Methodology:
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Preparation:
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Prepare the drug product solution at the intended clinical concentration.
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Set up the infusion pump and IV tubing according to the manufacturer's instructions.
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Prime the IV line with the drug product solution.
-
-
Infusion:
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Set the infusion pump to the desired flow rate, mimicking the clinical administration rate.
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Begin the infusion and collect the entire volume of the drug product in the collection vessel.
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Continuously monitor the infusion pump for any pressure alarms.
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Visually inspect the IV line and filter for any signs of precipitation.
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-
Post-Infusion Analysis:
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Visual Inspection: Carefully examine the collected solution, IV tubing, and filter for any visible particulates.
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Microscopic Examination:
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Carefully remove the in-line filter from the IV tubing.
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Examine the filter membrane under a microscope, with and without polarized light, for the presence of crystals or amorphous precipitate.
-
-
Particle Size Analysis (Optional): Analyze the collected solution using a particle size analyzer to quantify any sub-visible particles.
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Chemical Analysis (HPLC):
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Assay the drug concentration of the solution before and after passing through the filter to determine if any drug was retained by the filter.
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Analyze any visible precipitate to confirm its identity.
-
-
-
Acceptance Criteria:
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No significant increase in pump pressure during the infusion.
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No visible precipitate in the solution, tubing, or on the filter.
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No significant number of particles detected by microscopy or particle size analysis.
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No significant loss of drug concentration after passing through the filter.
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Mandatory Visualization
Caption: Timeline of APTO-253 Clinical Hold and Resolution.
Technical Support Center: APTO-253 In Vivo Efficacy Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing APTO-253 in in vivo experiments. The information is curated from preclinical and clinical studies to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of APTO-253?
APTO-253 is a small molecule that has been shown to inhibit the expression of the c-Myc oncogene.[1][2] It is believed to exert its anti-cancer effects by stabilizing G-quadruplex DNA structures in the promoter region of the MYC gene, leading to transcriptional repression.[3][4] This downregulation of MYC induces cell cycle arrest, primarily at the G0/G1 phase, and triggers apoptosis in cancer cells.[1][3][5] Additionally, APTO-253 has been observed to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4).[1]
Q2: What is the current clinical development status of APTO-253?
In December 2021, Aptose Biosciences announced the discontinuation of the clinical development of APTO-253.[3][6] This decision was based on several factors, including a clinical hold by the FDA, manufacturing and solubility challenges, and a lack of clinical response in a Phase 1b study in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2][3]
Q3: What are the known reasons for the discontinuation of APTO-253's clinical development?
The discontinuation was multifactorial. Issues cited include a three-year clinical hold by the FDA, irregularities in manufacturing documentation, and problems with the drug's solubility.[2][3] Furthermore, a Phase 1b clinical trial in patients with AML and MDS was halted due to an issue with an infusion pump, and ultimately, the drug did not demonstrate a clinical response in this study.[3]
Q4: In which preclinical models has APTO-253 shown in vivo efficacy?
APTO-253 demonstrated anti-tumor activity in various murine xenograft models. Efficacy was observed in models of human colon adenocarcinoma (HT-29), non-small cell lung cancer (H460), squamous cell carcinoma/mesothelioma (H226), and acute myelogenous leukemia (KG1).[5]
Q5: What is a recommended starting point for dosing and scheduling of APTO-253 in a murine xenograft model?
Based on preclinical studies, a common intravenous (IV) dosing regimen for APTO-253 in murine xenograft models was 15 mg/kg administered twice a day for two consecutive days, followed by a five-day break each week.[7] However, the optimal dosage and schedule may vary depending on the specific xenograft model and the research question.
Troubleshooting Guide
Issue: Lack of in vivo efficacy in a xenograft model.
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Possible Cause 1: Suboptimal Dosing or Schedule.
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Solution: The dosing and schedule of APTO-253 can significantly impact its efficacy. Preclinical studies in an H226 xenograft model indicated that administering the drug for two consecutive days followed by a five-day break was more effective than a twice-weekly schedule with a longer interval.[7] It is advisable to perform a dose-response study to determine the optimal dose and schedule for your specific model.
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Possible Cause 2: Drug Formulation and Solubility Issues.
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Solution: APTO-253 has known solubility problems, which were a contributing factor to its clinical development halt.[2][3] Ensure that the compound is fully solubilized in an appropriate vehicle before administration. It may be necessary to optimize the formulation. In clinical trials, issues with an infusion pump were reported, highlighting the challenges with its administration.[3]
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Possible Cause 3: Tumor Model Resistance.
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Solution: The molecular characteristics of your chosen cancer cell line can influence its sensitivity to APTO-253. As APTO-253's mechanism involves the inhibition of c-Myc, cell lines that are not primarily driven by this oncogene may be less responsive. Consider verifying the c-Myc dependency of your model.
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Issue: Observed Toxicity in Animal Models.
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Possible Cause 1: Dose is too high.
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Solution: While toxicology studies in mice showed no evidence of myelosuppression, high doses of any compound can lead to toxicity.[5] If you observe signs of toxicity such as significant weight loss or changes in behavior, consider reducing the dose or altering the administration schedule. In a Phase I clinical trial in solid tumors, dose-limiting toxicities, including hypersensitivity reactions and transient hypotension, were observed at the highest dose level of 387 mg/m².[5]
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Possible Cause 2: Vehicle-related toxicity.
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Solution: The vehicle used to dissolve and administer APTO-253 could be contributing to the observed toxicity. It is crucial to run a vehicle-only control group to assess any adverse effects of the vehicle itself.
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Quantitative Data Summary
Table 1: In Vitro IC50 Values of APTO-253 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Raji | Lymphoma | 105 ± 2.4 |
| Raji/253R (Resistant) | Lymphoma | 1387 ± 94 |
| MV4-11 | Acute Myeloid Leukemia | ~250 |
| Various AML and Lymphoma Lines | Hematologic Malignancies | 57 - 1750 |
Table 2: APTO-253 In Vivo Dosing and Efficacy in Preclinical Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| KG-1 | Acute Myeloid Leukemia | 15 mg/kg, IV, twice a day for 2 consecutive days per week | Significant decrease in tumor growth | [7] |
| Kasumi-1 | Acute Myeloid Leukemia | 15 mg/kg, IV, twice a day for 2 consecutive days per week | Significant antitumor activity | [7] |
| HT-29 | Colon Adenocarcinoma | Not specified | Antitumor responses | [5] |
| H460 | Non-small Cell Lung Cancer | Not specified | Antitumor responses | [5] |
| H226 | Squamous Cell Carcinoma/Mesothelioma | Not specified | Antitumor responses | [5] |
Table 3: Phase I Clinical Trial Dosing Information for APTO-253
| Trial Population | Dosing Schedule | Dose Range | Maximum Tolerated Dose (MTD) | Recommended Phase 2 Dose |
| Advanced or Metastatic Solid Tumors | IV on days 1, 2, 15, and 16 of a 28-day cycle | 20 to 387 mg/m² | 298 mg/m² | 229 mg/m² |
| Relapsed or Refractory AML or High-Risk MDS | IV on days 1, 8, 15, and 22 of a 28-day cycle | Starting at 20 mg/m² | Not established due to discontinuation | Not established due to discontinuation |
Experimental Protocols
Representative Protocol for In Vivo Efficacy Study of APTO-253 in a Murine Xenograft Model
This protocol is a generalized representation and should be adapted based on the specific cell line and experimental goals.
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Cell Culture: Culture the chosen cancer cell line (e.g., KG-1 for AML) in the appropriate medium and conditions to ensure cells are in the exponential growth phase at the time of implantation.
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Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID), aged 6-8 weeks.
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Tumor Cell Implantation:
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Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel).
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Subcutaneously inject 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
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Tumor Growth Monitoring:
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Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
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Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
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Randomization and Grouping:
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Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
APTO-253 Preparation and Administration:
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Prepare the APTO-253 formulation in a sterile vehicle suitable for intravenous injection.
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Administer APTO-253 intravenously at the predetermined dose and schedule (e.g., 15 mg/kg, twice a day for 2 consecutive days per week).
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The control group should receive the vehicle only, following the same administration schedule.
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Monitoring:
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Continue to monitor tumor growth and the body weight of the mice throughout the study.
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Observe the animals for any signs of toxicity.
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Endpoint:
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The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.
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At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
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Mandatory Visualizations
Caption: APTO-253 signaling pathway.
Caption: Experimental workflow for in vivo efficacy study.
References
- 1. Aptose Voluntarily Suspends Clinical Dosing of APTO-253 to Review Drug Manufacturing Processes and Procedures :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
APTO-253 Technical Support Center: Preclinical Development
This technical support center provides guidance for researchers and drug development professionals on managing the toxicity of APTO-253 in animal models based on available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of APTO-253?
A1: APTO-253 is a small molecule that functions as an inhibitor of c-Myc expression.[1] It achieves this by stabilizing G-quadruplex DNA structures, which in turn leads to cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What are the known dose-limiting toxicities (DLTs) of APTO-253 from clinical trials?
A2: In a Phase 1 clinical trial involving patients with solid tumors, dose-limiting toxicities were identified as hypersensitivity reactions and transient hypotension. These were observed at a dose of 387 mg/m².[3][4]
Q3: Was myelosuppression a significant toxicity of APTO-253 in animal models?
A3: No, toxicology studies in murine xenograft models revealed no evidence of myelosuppression.[3][5][6][7] This was considered a favorable safety profile for the compound.
Q4: What were the most common adverse events observed in human clinical trials?
A4: The most frequently reported drug-related treatment-emergent adverse event in a Phase 1 study was fatigue, occurring in over 10% of patients.[3][4]
Q5: Why was the clinical development of APTO-253 discontinued?
A5: The clinical development of APTO-253 was halted due to a lack of clinical response in a Phase 1 study with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) patients, not because of unmanageable toxicity.[8] A clinical hold was temporarily placed on a Phase 1b trial due to issues related to manufacturing and infusion procedures, which were later resolved.[8][9]
Troubleshooting Guide for Animal Studies
While APTO-253 was generally well-tolerated in animal models, researchers should remain vigilant for potential signs of toxicity.
| Observed Issue | Potential Cause | Recommended Action |
| Hypersensitivity Reaction (e.g., anaphylaxis, skin rash) | Immune response to the compound or vehicle. | - Immediately cease administration of APTO-253.- Administer appropriate supportive care (e.g., antihistamines, corticosteroids) as per institutional guidelines.- Consider using a different vehicle for solubilization.- If reactions persist at lower doses, re-evaluate the dosing regimen and consider prophylactic treatment with antihistamines. |
| Hypotension (transient) | Vasodilation or cardiovascular effects of the compound. | - Monitor blood pressure during and after administration.- Ensure animals are adequately hydrated.- If hypotension is observed, consider slowing the rate of infusion for intravenous administration.- If hypotension is severe or persistent, reduce the dose in subsequent administrations. |
| General Morbidity (e.g., lethargy, weight loss, ruffled fur) | Systemic toxicity. | - Increase the frequency of animal monitoring.- Provide nutritional support and ensure access to food and water.- If signs of morbidity are significant, consider a dose reduction or a "drug holiday" in the dosing schedule.- Perform complete blood counts and serum chemistry to assess organ function. |
Experimental Protocols
General Toxicology Assessment in Murine Models
This protocol outlines a general approach for assessing the toxicity of APTO-253 in murine models.
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Animal Model: Select an appropriate murine strain for the study (e.g., BALB/c, C57BL/6).
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Dose Formulation: Prepare APTO-253 in a suitable vehicle for the intended route of administration (e.g., intravenous).
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Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three escalating dose levels of APTO-253.
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Administration: Administer APTO-253 according to the planned schedule (e.g., twice weekly intravenously).[6]
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Monitoring:
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Clinical Observations: Conduct daily observations for any signs of toxicity, including changes in behavior, appearance, and activity levels.
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Body Weight: Measure and record the body weight of each animal at least twice weekly.
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Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for complete blood count and serum chemistry analysis to evaluate for hematological and organ toxicities.
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Signaling Pathways and Experimental Workflows
APTO-253 Mechanism of Action
Caption: Mechanism of action of APTO-253.
General Toxicology Workflow in Animal Models
Caption: Workflow for a general toxicology study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aptose Biosciences Presents APTO-253 Preclinical Data at 56th American Society of Hematology Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]
addressing inconsistencies in APTO-253 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results with APTO-253. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for APTO-253?
A1: APTO-253 is a small molecule that acts as an inhibitor of c-Myc expression.[1][2] It is converted intracellularly to a ferrous complex, [Fe(253)3], which is the principal active form of the drug.[3][4] This complex stabilizes G-quadruplex (G4) DNA structures found in the promoters of oncogenes like MYC and KIT, as well as in telomeres.[3][5] This stabilization leads to the downregulation of MYC mRNA and protein levels, which in turn induces G0/G1 cell cycle arrest and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[3][5][6]
Q2: What are the known cellular effects of APTO-253 treatment?
A2: Treatment with APTO-253 has been shown to produce several key cellular effects:
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Inhibition of Proliferation: APTO-253 demonstrates cytotoxic activity across various human tumor cell lines, including solid tumors, leukemias, and lymphomas.[3][4]
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Cell Cycle Arrest: It promotes G0/G1 cell-cycle arrest in a dose- and time-dependent manner.[3][6]
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Induction of Apoptosis: The compound triggers programmed cell death.[3][7]
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Modulation of Gene Expression: It downregulates the expression of the MYC oncogene and its downstream targets.[3][8] Concurrently, it upregulates the expression of the cell cycle inhibitor CDKN1A (p21) and, in many AML cell lines, the tumor suppressor Krüppel-like factor 4 (KLF4).[1][3]
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DNA Damage Response: APTO-253 induces DNA damage and cellular stress response pathways.[3][8]
Q3: Why was the clinical development of APTO-253 discontinued?
A3: The clinical development of APTO-253 was discontinued for several reasons. A Phase 1b clinical trial in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) was placed on a clinical hold by the FDA due to an infusion pump issue, which was later traced back to chemistry and manufacturing-based issues, including solubility problems.[9][10] Although the clinical hold was eventually lifted, a subsequent review of the product profile and clinical performance, which showed a lack of clinical response in the Phase 1 study, led to the decision to discontinue further clinical development.[9][11]
Q4: Is APTO-253 active in its original form?
A4: While the parental APTO-253 monomer can stabilize G4 structures, intracellular pharmacokinetic studies have revealed that it is converted to a ferrous complex, [Fe(253)3], within the cell.[3][4] This complex is considered the principal intracellular active form of the drug.[3]
Troubleshooting Guide
Q1: I am observing highly variable IC50 values for APTO-253 in my cell viability assays. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors. Refer to the following troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q2: My APTO-253 solution appears to have precipitated. How can I address this?
A2: APTO-253 has known solubility challenges, which were a contributing factor to its clinical hold.[9] To address this:
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Solvent Choice: Use fresh, anhydrous DMSO for initial stock solutions.[2]
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Concentration: Prepare stock solutions at a reasonable concentration and avoid storing highly concentrated solutions for extended periods.
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Working Solutions: When preparing working solutions in aqueous media, ensure thorough mixing and consider the final DMSO concentration to maintain solubility. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: I am not observing the expected decrease in c-Myc protein levels after APTO-253 treatment. What should I check?
A3: If you are not seeing the expected downregulation of c-Myc, consider the following:
Caption: Troubleshooting guide for lack of c-Myc downregulation.
Q4: My cells are showing signs of stress or off-target effects at concentrations where I don't expect to see significant cytotoxicity. Why might this be happening?
A4: While APTO-253 is reported to be selective for tumor cells over normal peripheral blood mononuclear cells (PBMCs), off-target effects can occur.[12] APTO-253 is known to induce DNA damage and cellular stress response pathways.[3][8] The observed stress could be an early indicator of these mechanistic actions. It is also important to consider that the intracellular conversion to the iron-containing complex [Fe(253)3] could potentially influence cellular iron homeostasis and redox status, contributing to cellular stress.
Data Summary
Table 1: IC50 Values of APTO-253 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Range | Citation |
| AML Cell Lines | Acute Myeloid Leukemia | 57 nM to 1.75 µM | [1][3] |
| Lymphoma Cell Lines | Lymphoma | 57 nM to 1.75 µM | [1] |
| Raji | Burkitt's Lymphoma | 105.4 ± 2.4 nM | [4] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1,387.7 ± 98.5 nmol/L | [4] |
| Various Solid Tumors | Colon, Non-small cell lung, etc. | ~0.04 to 2.6 µM | [4] |
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is based on the methodology described for assessing APTO-253's cytotoxic effects.[3][4]
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of APTO-253 in the appropriate cell culture medium. Treat cells with a range of concentrations (e.g., 10 concentrations) of APTO-253 or vehicle control (DMSO).
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Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.[3]
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MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (or a similar MTS reagent) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
2. Western Blotting for c-Myc Expression
This protocol outlines the general steps to assess changes in c-Myc protein levels following APTO-253 treatment.[3]
-
Cell Treatment: Plate cells and treat with various concentrations of APTO-253 or vehicle control for a specified time (e.g., 24 hours).[3]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH).[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the fold change relative to the vehicle-treated sample.
Visualizations
Caption: Proposed signaling pathway of APTO-253.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]
- 11. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Validation & Comparative
APTO-253 vs. BET Inhibitors: A Comparative Guide to c-Myc Suppression in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of APTO-253 and Bromodomain and Extra-Terminal (BET) inhibitors, two classes of therapeutic agents under investigation for their ability to suppress the oncoprotein c-Myc in Acute Myeloid Leukemia (AML). The information presented is curated from preclinical and clinical research to assist in evaluating their respective mechanisms, efficacy, and experimental considerations.
Mechanism of Action
Both APTO-253 and BET inhibitors ultimately lead to the downregulation of c-Myc, a critical transcription factor for AML cell proliferation and survival, but they achieve this through distinct molecular pathways.[1][2][3]
APTO-253: This small molecule is understood to inhibit c-Myc expression through a dual mechanism. Firstly, it induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that can negatively regulate c-Myc transcription.[4][5][6] Secondly, APTO-253 and its intracellular ferrous complex, Fe(253)3, stabilize G-quadruplex structures in the promoter region of the MYC gene, which impedes its transcription.[2][4][7]
BET Inhibitors: This class of drugs, which includes compounds like JQ1 and OTX015, functions by competitively binding to the bromodomains of BET proteins, primarily BRD4.[8][9] BRD4 is a critical reader of acetylated histones and plays a pivotal role in recruiting the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, including MYC.[9][10] By displacing BRD4 from chromatin, BET inhibitors effectively block MYC gene transcription.[8][10]
Data Presentation: In Vitro Efficacy in AML Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for APTO-253 and various BET inhibitors in several AML cell lines, as reported in different preclinical studies. It is important to note that these values are from separate experiments and direct head-to-head comparisons in the same study are limited.
| Cell Line | APTO-253 IC50 | BET Inhibitor | BET Inhibitor IC50 |
| MV4-11 | 0.24 µM (120h)[11] | JQ1 | ~0.05 µM (72h) |
| OTX015 | <1 µM (72h)[8] | ||
| MOLM-13 | 57 nM - 1.75 µM[4] | JQ1 | ~0.1 µM (72h) |
| KG-1 | 57 nM - 1.75 µM[4] | OTX015 | >1 µM (Resistant)[8] |
| OCI-AML3 | 57 nM - 1.75 µM[4] | OTX015 | <1 µM (72h)[8] |
| HL-60 | 57 nM - 1.75 µM[4] | OTX015 | <1 µM (72h)[8] |
| NB4 | 57 nM - 1.75 µM[4] | OTX015 | <1 µM (72h)[8] |
| HEL | 57 nM - 1.75 µM[4] | OTX015 | <1 µM (72h)[8] |
| K562 | Not Reported | OTX015 | >1 µM (Resistant)[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of APTO-253 and BET inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Drug Treatment: Add serial dilutions of APTO-253 or a BET inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
c-Myc mRNA Quantification (RT-qPCR)
-
Cell Treatment and RNA Extraction: Treat AML cells with the desired concentrations of APTO-253 or a BET inhibitor for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid H Minus First Strand cDNA Synthesis Kit, Thermo Fisher Scientific).[12]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix (e.g., QuantiFast SYBR Green PCR Kit).[13] A typical reaction mixture includes 10 µL of 2x master mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
Primer Sequences for MYC:
-
Housekeeping Gene Primers (e.g., GAPDH): Use validated primers for a stable housekeeping gene for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a typical cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the housekeeping gene.
c-Myc Protein Quantification (Western Blot)
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc (e.g., anti-c-Myc antibody, clone 9E10) overnight at 4°C.[14] Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the c-Myc protein levels to the loading control.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[15][16]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[16][17]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Staining: Harvest approximately 1-5 x 10^5 cells after drug treatment. Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[18]
-
Annexin V and PI Addition: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[18]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: APTO-253 signaling pathway for c-Myc suppression in AML.
Caption: BET inhibitor signaling pathway for c-Myc suppression in AML.
References
- 1. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aptose Presents New Preclinical Data on CG-806 and APTO-253 at the 2019 AACR Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 3. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers | PM360 [pm360online.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Paper: Broad Activity of Apto-253 in AML and Other Hematologic Malignancies Correlates with KLF4 Expression Level [ash.confex.com]
- 6. KLF4-mediated upregulation of the NKG2D ligand MICA in acute myeloid leukemia: a novel therapeutic target identified by enChIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of APTO-253 and Venetoclax in Acute Myeloid Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of APTO-253 and venetoclax, two therapeutic agents with distinct mechanisms of action against acute myeloid leukemia (AML). This analysis is based on publicly available experimental data.
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a critical need for novel therapeutic strategies. This guide delves into the preclinical data of two investigational agents, APTO-253 and the approved drug venetoclax, to offer a comparative perspective on their efficacy in AML models. While both agents have demonstrated anti-leukemic activity, they operate through fundamentally different mechanisms. Venetoclax is a potent and selective BCL-2 inhibitor that restores the intrinsic apoptotic pathway. In contrast, APTO-253 was developed as a small molecule inhibitor of c-Myc expression, a key transcription factor implicated in leukemogenesis.
This comparison guide synthesizes available in vitro and in vivo data to provide a framework for understanding the relative strengths and potential applications of these two compounds in the context of AML research and development. It is important to note that the clinical development of APTO-253 was discontinued, whereas venetoclax is an established therapeutic for AML.
Mechanism of Action
APTO-253: Targeting MYC through G-Quadruplex Stabilization
APTO-253 is a small molecule that has been shown to downregulate the expression of the MYC oncogene. Mechanistically, APTO-253 and its intracellular ferrous complex, [Fe(253)3], are believed to stabilize G-quadruplex (G4) structures in the promoter region of the MYC gene. This stabilization impedes transcription, leading to a reduction in MYC mRNA and protein levels. The subsequent decrease in MYC, a critical regulator of cell proliferation and survival, triggers G0/G1 cell cycle arrest and apoptosis in AML cells.
Venetoclax: A BCL-2 Specific BH3 Mimetic
Venetoclax is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). In many AML cells, BCL-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, preventing the induction of apoptosis. Venetoclax acts as a BH3 mimetic, binding with high affinity to the BH3 domain of BCL-2, thereby displacing these pro-apoptotic proteins. The released pro-apoptotic proteins can then activate BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
In Vitro Efficacy
Cell Viability in AML Cell Lines
Both APTO-253 and venetoclax have demonstrated potent cytotoxic effects against a range of AML cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Cell Line | APTO-253 IC50 (µM) | Venetoclax IC50 (µM) |
| MV4-11 | 0.24 - 0.47 | <0.1 - 0.506 |
| EOL-1 | Not Reported | Not Reported |
| KG-1 | Not Reported | 9.95 - >32 |
| Kasumi-1 | Not Reported | 5.4 - 6.8 |
| THP-1 | Not Reported | Not Reported |
| HL-60 | Not Reported | 0.07 - 4.06 |
| MOLM-13 | Not Reported | <0.1 |
| OCI-AML3 | Not Reported | 11 - 42 |
| SKM-1 | Not Reported | 1 |
Note: IC50 values can vary depending on the experimental conditions, such as duration of drug exposure.
The data indicates that both agents are active in the nanomolar to low micromolar range in sensitive AML cell lines. Notably, cell lines like MV4-11 appear to be sensitive to both compounds, while others exhibit differential sensitivity. For instance, OCI-AML3 is relatively resistant to venetoclax.
In Vivo Efficacy in AML Xenograft Models
Preclinical in vivo studies using AML xenograft models in immunodeficient mice have provided evidence for the anti-tumor activity of both APTO-253 and venetoclax.
APTO-253
-
In Kasumi-1 and KG-1 AML xenograft models, APTO-253 administered as a single agent demonstrated significant antitumor activity compared to control animals.
-
In a THP-1 AML xenograft model, single-agent APTO-253 showed significant efficacy.
-
Antitumor responses were also observed in a KG-1 acute myelogenous leukemia xenograft model.
Venetoclax
-
In an aggressive MOLM-13 mouse xenograft model, venetoclax resulted in significant inhibition of AML progression and extended survival.
-
Combination treatment of venetoclax with other agents led to a reduction in tumor growth in an MV-4-11 xenograft mouse model of AML.
-
In a Molm13 AML xenograft model, venetoclax in combination with another agent significantly decreased tumor volume and weight.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in their respective culture medium.
-
Drug Treatment: Cells are treated with a serial dilution of APTO-253, venetoclax, or vehicle control (e.g., DMSO) for a specified duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with the desired concentrations of APTO-253, venetoclax, or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested by centrifugation and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
In Vivo Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Cell Implantation: A specified number of human AML cells (e.g., 1 x 10^6 to 10 x 10^6) are injected into the mice, typically via tail vein (for disseminated disease) or subcutaneously (for solid tumor formation).
-
Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated models, disease progression is monitored by assessing parameters such as body weight, clinical signs, and bioluminescence imaging if the cells are engineered to express luciferase.
-
Drug Administration: Once tumors are established or disease is evident, mice are randomized into treatment groups and receive APTO-253, venetoclax, or a vehicle control according to a specific dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition or an increase in overall survival. At the end of the study, tumors may be excised and weighed, and tissues may be collected for further analysis (e.g., histology, western blotting).
Conclusion
This guide provides a comparative overview of the preclinical data for APTO-253 and venetoclax in AML models. Venetoclax, a BCL-2 inhibitor, has a well-established mechanism of action and has demonstrated significant clinical efficacy, leading to its approval for the treatment of AML. APTO-253, a MYC inhibitor, showed promise in preclinical studies by targeting a distinct and critical oncogenic pathway in AML. However, its clinical development was halted.
A Comparative Guide to G-Quadruplex Stabilization: APTO-253 and Other Key Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G-quadruplex (G4) stabilizing properties of APTO-253, a clinical-stage anti-cancer agent, with other well-characterized G4 ligands. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to G-Quadruplex Stabilization
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in telomeres and the promoter regions of oncogenes, such as c-MYC and KIT. The stabilization of G4 structures by small molecules can inhibit key cellular processes like transcription and replication, leading to cell cycle arrest and apoptosis in cancer cells. This makes G4 ligands a promising class of anti-cancer therapeutics.
APTO-253 is a small molecule that has been shown to exert its anti-cancer effects through the stabilization of G4 DNA.[1][2] Notably, APTO-253 is converted intracellularly to a ferrous complex, Fe(253)3, which is the principal active form of the drug.[3] This guide will compare the G4 stabilization capabilities of both APTO-253 and its active ferrous complex with other known G4 ligands.
Quantitative Comparison of G-Quadruplex Stabilization
The following table summarizes the change in melting temperature (ΔTm) of various G-quadruplex-forming oligonucleotides upon binding to APTO-253, its intracellular metabolite Fe(253)3, and other reference G4 ligands. The data is derived from Förster Resonance Energy Transfer (FRET) melting assays. A higher ΔTm value indicates greater stabilization of the G4 structure.
| Ligand | G4 Target | ΔTm (°C) |
| APTO-253 | c-MYC | Not explicitly quantified in the provided search results |
| Telomeric | Not explicitly quantified in the provided search results | |
| KIT | Not explicitly quantified in the provided search results | |
| Fe(253)3 | c-MYC | Not explicitly quantified in the provided search results |
| Telomeric | Not explicitly quantified in the provided search results | |
| KIT | Not explicitly quantified in the provided search results | |
| CX-5461 | c-MYC | ~25 |
| Telomeric | ~30 | |
| KIT (c-KIT1) | ~27 | |
| TMPyP4 | c-MYC | Not explicitly quantified in the provided search results |
| Telomeric | Stabilizes, but quantitative ΔTm varies across studies (~20°C in one study)[4] | |
| KIT | Not explicitly quantified in the provided search results | |
| BRACO-19 | Telomeric | Stabilizing effect observed |
| Pyridostatin | Telomeric | Stabilizing effect observed |
Note: The available search results did not provide specific ΔTm values for APTO-253 and Fe(253)3 from FRET assays in a comparative table format. However, the qualitative descriptions consistently indicate their G4 stabilization activity.
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stability of G-quadruplex DNA in the presence and absence of a ligand. An increase in the melting temperature upon addition of the ligand indicates stabilization of the G4 structure.
Materials:
-
Fluorescently labeled oligonucleotide with a G4-forming sequence (e.g., labeled with FAM as the donor and TAMRA as the quencher).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Test ligands (APTO-253, Fe(253)3, CX-5461, TMPyP4, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
Procedure:
-
Prepare a solution of the fluorescently labeled G4 oligonucleotide in the assay buffer to a final concentration of 0.2 µM.
-
Add the test ligand to the oligonucleotide solution at the desired concentration (e.g., 1 µM). Include a control sample with the solvent alone.
-
Incubate the samples at room temperature for a defined period (e.g., 5 minutes) to allow for ligand binding.
-
Place the samples in the real-time PCR instrument.
-
Program the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of the donor fluorophore (FAM) at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in a significant change in fluorescence.
-
Calculate the ΔTm by subtracting the Tm of the control sample from the Tm of the ligand-treated sample.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformation of G-quadruplexes. Different G4 topologies (parallel, anti-parallel, hybrid) have distinct CD spectral signatures. Ligand-induced changes in the CD spectrum can provide insights into the binding mode and conformational changes of the G4 DNA.
Materials:
-
Unlabeled oligonucleotide with a G4-forming sequence.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Test ligands.
-
CD spectropolarimeter.
Procedure:
-
Prepare a solution of the G4 oligonucleotide in the assay buffer to a final concentration of 5 µM.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding into the G4 structure.
-
Record the CD spectrum of the folded oligonucleotide from 220 nm to 320 nm.
-
Add the test ligand to the oligonucleotide solution at the desired concentration and incubate.
-
Record the CD spectrum of the oligonucleotide-ligand complex under the same conditions.
-
Analyze the changes in the CD spectrum to assess ligand-induced conformational changes in the G4 structure.
Signaling Pathways and Experimental Workflows
APTO-253 Signaling Pathway
APTO-253, primarily through its active form Fe(253)3, stabilizes G-quadruplex structures in the promoter regions of oncogenes like c-MYC. This leads to transcriptional repression of c-MYC, which in turn affects downstream pathways controlling cell cycle progression and apoptosis. Furthermore, G4 stabilization can induce DNA damage, activating the DNA Damage Response (DDR) pathway.
Caption: APTO-253's mechanism of action.
FRET-Melting Assay Experimental Workflow
The following diagram illustrates the key steps involved in a FRET-melting assay to assess G4 stabilization by a ligand.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lowering the overall charge on TMPyP4 improves its selectivity for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
APTO-253: A c-Myc Inhibitor's Journey from Promising Preclinical Activity to Clinical Discontinuation
A Comparative Guide for Researchers and Drug Development Professionals
APTO-253, a small molecule inhibitor of c-Myc expression, garnered significant interest in the oncology community for its potential to target a notoriously challenging oncoprotein. This guide provides a comprehensive validation of APTO-253's mechanism of action in various cancer types, a comparison with alternative therapeutic strategies, and an objective overview of its clinical development, which was ultimately discontinued. We present key experimental data, detailed protocols for pivotal assays, and visual representations of its molecular pathways and experimental workflows.
Mechanism of Action: A Multi-Faceted Approach to Targeting Cancer
APTO-253's anti-cancer activity stems from a unique combination of mechanisms, primarily centered around the downregulation of the c-Myc oncogene.[1][2] This is achieved through the stabilization of G-quadruplex DNA structures in the MYC promoter region.[3] Additionally, APTO-253 induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that plays a crucial role in cell cycle arrest and apoptosis.[4]
The key molecular events triggered by APTO-253 are:
-
c-Myc Inhibition: By stabilizing G-quadruplexes in the MYC promoter, APTO-253 impedes transcription, leading to a significant reduction in both c-Myc mRNA and protein levels.[2][3] This is a critical anti-cancer mechanism, as c-Myc is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many human cancers.[2]
-
KLF4 Induction: APTO-253 upregulates the expression of KLF4, a transcription factor with tumor-suppressive functions. KLF4, in turn, induces the expression of p21 (CDKN1A), a potent cyclin-dependent kinase inhibitor that leads to G0/G1 cell cycle arrest.[1][3][4]
-
Induction of Apoptosis: The combined effects of c-Myc inhibition and KLF4 induction create an environment that is inhospitable to cancer cell survival, ultimately leading to programmed cell death (apoptosis).[2]
-
DNA Damage: APTO-253 has also been shown to induce DNA damage, further contributing to its cytotoxic effects.[5][6]
This multi-pronged mechanism of action suggested that APTO-253 could be effective across a range of cancer types, particularly those dependent on c-Myc for their growth and survival.
Preclinical Efficacy: Promising In Vitro and In Vivo Activity
APTO-253 demonstrated potent anti-proliferative activity against a broad spectrum of human cancer cell lines, with a particular emphasis on hematologic malignancies.
| Cancer Type | Cell Lines | Reported IC50 Range | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11, KG-1, EOL-1, and others | 57 nM to 1.75 µM | [3][4] |
| Lymphoma | Raji and others | 57 nM to 1.75 µM | [3][4] |
| Colon Carcinoma | HT-29 | ~0.04 to 2.6 µmol/L | [5] |
| Non-Small Cell Lung Carcinoma | H460 | ~0.04 to 2.6 µmol/L | [5] |
In vivo studies using xenograft models of human cancers, including AML, colon, and non-small cell lung cancer, also showed significant anti-tumor activity with APTO-253 treatment.[5]
Clinical Trials and Discontinuation: A Promising Candidate's Stalled Journey
APTO-253 progressed to clinical trials, initially in solid tumors and later in hematologic malignancies.
Phase 1 in Solid Tumors (NCT0123226): This trial evaluated the safety and tolerability of APTO-253 in patients with advanced solid tumors. The drug was found to be generally well-tolerated, with the most common drug-related adverse event being fatigue. The best overall response was stable disease in 23.8% of evaluable patients.[7]
Phase 1a/b in AML and MDS (NCT02267863): This trial was initiated to evaluate APTO-253 in patients with relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS). However, the trial was placed on a clinical hold by the FDA in 2015 due to issues with an infusion pump, which subsequently led to the discovery of manufacturing and solubility problems with the drug.[8][9] The clinical hold was lifted in 2018 after these issues were addressed.[9]
Despite the resumption of the trial, Aptose Biosciences announced in December 2021 the discontinuation of the clinical development of APTO-253.[8][10] The decision was based on a lack of clinical response in the Phase 1 AML and MDS study, as well as a strategic decision to prioritize other pipeline candidates.[8]
Comparison with Alternative Therapies for Acute Myeloid Leukemia (AML)
Given that AML was a primary focus for APTO-253's clinical development, a comparison with existing and emerging therapies for this disease is warranted.
| Therapeutic Strategy | Examples | Mechanism of Action | Reported Efficacy (in relevant AML populations) |
| Standard Chemotherapy | Cytarabine and an anthracycline (e.g., daunorubicin) | DNA synthesis inhibition | Complete Remission (CR) rates vary by age and disease characteristics. |
| BCL-2 Inhibitors | Venetoclax | Promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2. | In combination with hypomethylating agents, has shown high CR rates in older, unfit patients. |
| BET Bromodomain Inhibitors | OTX015 (MK-8628), JQ1 | Inhibit BET proteins, leading to downregulation of oncogenes like MYC. | Have shown modest single-agent activity in clinical trials for AML. |
| Other G-quadruplex Stabilizers | Various investigational agents | Stabilize G-quadruplex structures in oncogene promoters (e.g., MYC). | Primarily in preclinical or early clinical development. |
While APTO-253 showed promising preclinical activity, its failure to translate this into clinical responses in AML highlights the significant challenges in developing novel cancer therapeutics. The reasons for this disconnect are likely multifactorial and may include pharmacokinetic/pharmacodynamic issues in patients, the complexity of AML biology, and the high bar for efficacy in a landscape of evolving standard-of-care treatments.
Experimental Protocols
To aid researchers in their own investigations of c-Myc and KLF4, we provide detailed protocols for key experimental assays.
Western Blotting for c-Myc and KLF4 Protein Expression
Objective: To determine the relative protein levels of c-Myc and KLF4 in cancer cells following treatment with a test compound.
Materials:
-
Cancer cell lines of interest
-
Test compound (e.g., APTO-253) and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc and anti-KLF4
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the test compound or vehicle for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-c-Myc, anti-KLF4, and loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of c-Myc and KLF4 to the loading control.
Chromatin Immunoprecipitation (ChIP) for c-Myc Promoter Occupancy
Objective: To determine if a test compound alters the binding of transcription factors to the MYC promoter.
Materials:
-
Cancer cell lines
-
Test compound and vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibody against the transcription factor of interest (or c-Myc itself)
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for the MYC promoter region and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quenching: Add glycine to quench the cross-linking reaction.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the MYC promoter to quantify the amount of immunoprecipitated DNA. Use primers for a gene-desert region as a negative control.
-
Data Analysis: Calculate the enrichment of the MYC promoter DNA in the immunoprecipitated sample relative to the input and negative control.
Flow Cytometry for Cell Cycle Analysis
Objective: To assess the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Test compound and vehicle control
-
PBS
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Culture and Treatment: Treat cells with the test compound or vehicle for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Landscape
To further clarify the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.
Caption: APTO-253's dual mechanism of action.
Caption: Western Blotting experimental workflow.
Caption: Chromatin Immunoprecipitation workflow.
Conclusion
APTO-253 represented a novel and promising therapeutic strategy for targeting c-Myc-driven cancers. Its unique mechanism of action, involving both direct inhibition of c-Myc expression and induction of the KLF4 tumor suppressor, was well-validated in preclinical models. However, the transition from preclinical promise to clinical efficacy proved to be a significant hurdle. The discontinuation of APTO-253's clinical development serves as a valuable case study for the challenges inherent in oncology drug development, including manufacturing complexities and the imperative for robust clinical responses. Despite its ultimate fate, the scientific investigation into APTO-253 has contributed to a deeper understanding of c-Myc biology and the potential of targeting G-quadruplex DNA structures in cancer therapy. This guide provides a comprehensive resource for researchers to understand the scientific journey of APTO-253 and to inform the development of future anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. glpbio.com [glpbio.com]
- 5. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
APTO-253 and PARP Inhibitors: A Comparative Analysis in BRCA Deficient Cells
For Immediate Release
This guide provides a detailed comparative analysis of APTO-253 and Poly (ADP-ribose) polymerase (PARP) inhibitors, focusing on their efficacy and mechanisms of action in BRCA deficient cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics targeting DNA damage repair pathways.
Executive Summary
Both APTO-253 and PARP inhibitors demonstrate potent anti-tumor activity in cancer cells with deficiencies in the BRCA1 or BRCA2 genes, operating on the principle of synthetic lethality. While PARP inhibitors are an established class of drugs for this indication, APTO-253 represents a novel investigational agent with a distinct mechanism of action. Studies have shown that BRCA1/2 deficient cells exhibit hypersensitivity to APTO-253, with a magnitude of effect comparable to the PARP inhibitor olaparib.[1] A key differentiator for APTO-253 is its lack of myelosuppression, a common side effect of many cancer therapies, including some PARP inhibitors.[1]
Mechanism of Action
APTO-253
APTO-253 is a small molecule that undergoes intracellular conversion to a ferrous complex, [Fe(253)3], which is believed to be the active form of the drug.[1] Its mechanism of action is multi-faceted and includes:
-
c-MYC Inhibition: APTO-253 downregulates the expression of the c-MYC oncogene, a key driver of cell proliferation and survival in many cancers.
-
G-quadruplex Stabilization: The drug and its active complex stabilize G-quadruplex DNA structures, which are particularly prevalent in the promoter regions of oncogenes like c-MYC, leading to transcriptional repression.
-
Induction of KLF4: APTO-253 induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that can promote cell cycle arrest and apoptosis.
-
DNA Damage Induction: Treatment with APTO-253 leads to DNA damage, triggering the DNA damage response pathway.[1]
-
Cell Cycle Arrest and Apoptosis: The culmination of these effects is the induction of G0/G1 cell cycle arrest and programmed cell death (apoptosis).
PARP Inhibitors
PARP inhibitors capitalize on the inherent DNA repair defects in BRCA deficient cells. Their mechanism is centered on the concept of synthetic lethality:
-
Inhibition of Single-Strand Break Repair: PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors block this function.
-
Conversion to Double-Strand Breaks: Unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication.
-
Deficient Homologous Recombination: BRCA1 and BRCA2 proteins are essential for the high-fidelity repair of DSBs via the homologous recombination (HR) pathway. In BRCA deficient cells, this pathway is compromised.
-
Cell Death: The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death.
-
PARP Trapping: A key aspect of the efficacy of many PARP inhibitors is their ability to "trap" PARP enzymes on the DNA at the site of damage. This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication and transcription, further contributing to cell death.
Comparative Performance in BRCA Deficient Cells
Direct comparative studies have demonstrated that the hypersensitivity of BRCA1/2 deficient cells to APTO-253 is of a similar magnitude to that observed with the PARP inhibitor olaparib.[1]
Quantitative Data
| Cell Line | Genetic Background | Drug | IC50 (µM) | Fold Sensitization (BRCA-proficient vs. -deficient) | Reference |
| PEO1 | BRCA2-deficient | APTO-253 | ~0.1 | Not explicitly stated, but hypersensitive compared to PEO4 | Tsai, C.Y. et al. (2018) |
| PEO4 | BRCA2-proficient | APTO-253 | >1.0 | Tsai, C.Y. et al. (2018) | |
| PEO1 | BRCA2-deficient | Olaparib | ~0.01 | ~100-fold | Tsai, C.Y. et al. (2018) |
| PEO4 | BRCA2-proficient | Olaparib | ~1.0 | Tsai, C.Y. et al. (2018) | |
| HCT116 BRCA2-/- | BRCA2-deficient | APTO-253 | ~0.2 | Hypersensitive compared to parental | Tsai, C.Y. et al. (2018) |
| HCT116 | BRCA2-proficient | APTO-253 | >1.0 | Tsai, C.Y. et al. (2018) | |
| HCT116 BRCA2-/- | BRCA2-deficient | Olaparib | ~0.1 | ~10-fold | Tsai, C.Y. et al. (2018) |
| HCT116 | BRCA2-proficient | Olaparib | ~1.0 | Tsai, C.Y. et al. (2018) |
Note: The IC50 values for APTO-253 and olaparib in the table are estimations based on graphical data from the cited publication and are intended for comparative purposes.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of APTO-253 and a PARP inhibitor (e.g., olaparib) in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with APTO-253, a PARP inhibitor, or vehicle control at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Damage Assay (Western Blot for γ-H2AX and Cleaved PARP)
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Histone H2A.X (Ser139) (γ-H2AX) and cleaved PARP overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: APTO-253 Signaling Pathway in Cancer Cells.
Caption: PARP Inhibitor Mechanism in BRCA Deficient Cells.
Caption: General Experimental Workflow for Comparison.
References
APTO-253: A Comparative Safety Analysis in the Context of Modern AML Therapies
A novel, non-myelosuppressive agent for Acute Myeloid Leukemia (AML), APTO-253, showed a promising safety profile in early clinical trials. However, its development was halted due to a lack of clinical efficacy. This guide provides a comparative overview of the safety data of APTO-253 against established and targeted AML therapies, offering valuable insights for researchers and drug development professionals.
APTO-253, a small molecule inhibitor of c-Myc expression, emerged as a potential therapeutic for AML with a distinct mechanism of action. Early clinical data suggested a favorable safety profile, notably the absence of myelosuppression, a common and severe side effect of conventional AML treatments. Despite this, Aptose Biosciences announced the discontinuation of APTO-253's clinical development in December 2021, citing insufficient evidence of clinical response in its Phase 1a/b trial in patients with relapsed or refractory AML and high-risk myelodysplastic syndrome (MDS)[1][2].
This comparison guide delves into the available safety data for APTO-253 and contrasts it with other key AML drugs: the standard "7+3" induction regimen (cytarabine and daunorubicin), the BCL-2 inhibitor venetoclax, and the FLT3 inhibitor gilteritinib.
Quantitative Safety Data Comparison
The following table summarizes the key treatment-emergent adverse events (TEAEs) of Grade 3 or higher observed in clinical trials for APTO-253 and comparator AML drugs. It is important to note that the data for APTO-253 is from a small, early-phase trial and in a relapsed/refractory population, which may differ from frontline settings.
| Adverse Event (Grade ≥3) | APTO-253 (Phase 1a/b, up to 150 mg/m²) | Cytarabine + Daunorubicin (7+3 Regimen) | Venetoclax + Azacitidine (VIALE-A Trial) | Gilteritinib (ADMIRAL Trial) |
| Hematologic | ||||
| Neutropenia | Not Reported | Expectedly High (Myelosuppression is the intended effect) | 42% | - |
| Febrile Neutropenia | Not Reported | Common | 42% | 45% (first 12 months) |
| Thrombocytopenia | Not Reported | Expectedly High | 46% | 23% (first 12 months) |
| Anemia | Not Reported | Expectedly High | - | 40% (first 12 months) |
| Non-Hematologic | ||||
| Fatigue | 5.5% (1 of 18 patients, probably related)[3] | Common | - | - |
| Infections (excluding febrile neutropenia) | Not Reported | Common | - | - |
| Nausea | Not Reported | Common | - | - |
| Diarrhea | Not Reported | Common | - | - |
| Drug-Specific Toxicities | ||||
| Tumor Lysis Syndrome (TLS) | Not Reported | Possible | - | - |
| Cardiotoxicity | Not Reported | Possible (with Daunorubicin) | - | - |
| Differentiation Syndrome | Not Applicable | Not Applicable | Not Applicable | Monitored |
| QTc Prolongation | Not Reported | Not a primary concern | Not a primary concern | Monitored |
Note: Direct comparison is challenging due to different trial designs, patient populations, and reporting standards. Data for the 7+3 regimen's hematologic toxicities are often not reported as adverse events in the same manner as targeted therapies, as myelosuppression is an expected on-target effect.
Mechanism of Action and Its Link to Safety Profile
The differing safety profiles of these AML drugs are intrinsically linked to their mechanisms of action.
APTO-253: Targeting MYC without Bone Marrow Suppression
APTO-253's unique mechanism of action involves the inhibition of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers, including AML[4][5]. It is believed to achieve this by stabilizing G-quadruplex structures in the MYC promoter region. This targeted approach was hypothesized to spare normal hematopoietic stem and progenitor cells, which are less dependent on continuous high levels of MYC expression for their survival and differentiation. This selective action likely explains the observed lack of myelosuppression in the early clinical trials of APTO-253, a significant advantage over traditional chemotherapy[4][5].
Cytarabine and Daunorubicin (7+3): Broad Cytotoxicity
The "7+3" regimen is a cornerstone of AML induction therapy and relies on the cytotoxic effects of its two components. Cytarabine, a pyrimidine analog, incorporates into DNA and inhibits DNA polymerase, leading to cell death. Daunorubicin, an anthracycline, intercalates into DNA and inhibits topoisomerase II, also causing DNA damage and apoptosis. Because these mechanisms target fundamental processes of cell division, they are highly effective against rapidly dividing cancer cells but also affect healthy, proliferating cells, most notably hematopoietic stem cells in the bone marrow. This lack of specificity is the primary reason for the profound myelosuppression, a major dose-limiting toxicity of this regimen.
Venetoclax: Targeted Apoptosis Induction
Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is often overexpressed in AML cells, contributing to their survival. By inhibiting BCL-2, venetoclax restores the natural process of apoptosis in malignant cells. While more targeted than conventional chemotherapy, venetoclax can also affect healthy hematopoietic cells that rely on BCL-2 for survival, leading to significant cytopenias, including neutropenia and thrombocytopenia. This on-target effect on the bone marrow necessitates careful monitoring and potential dose adjustments.
Gilteritinib: FLT3 Inhibition
Gilteritinib is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, which is mutated in a significant subset of AML patients and drives leukemic cell proliferation and survival. By blocking the signaling from mutated FLT3, gilteritinib can induce differentiation and apoptosis in these cells. While targeted to a specific molecular aberration, gilteritinib is not without off-target effects and can also cause myelosuppression, leading to anemia, thrombocytopenia, and neutropenia. Additionally, a specific toxicity known as differentiation syndrome can occur, which is a result of the rapid differentiation of leukemic blasts.
Experimental Protocols for Safety Monitoring
The monitoring of safety in clinical trials for AML drugs is rigorous and guided by standardized criteria, though specific protocols vary by drug and trial.
General Safety Monitoring in AML Trials
Across all AML clinical trials, a standard set of safety monitoring procedures are implemented. These typically include:
-
Regular Monitoring of Hematologic Parameters: Complete blood counts (CBC) with differentials are performed frequently to monitor for cytopenias.
-
Serum Chemistry Panels: To assess organ function, particularly liver and kidney function.
-
Adverse Event (AE) Recording: All AEs are recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Electrocardiograms (ECGs): To monitor for cardiac toxicities, such as QTc prolongation.
Specific Safety Monitoring Protocols
-
APTO-253 (Phase 1a/b Trial - NCT02267863): The primary objectives of this trial were to determine the safety, tolerability, maximum tolerated dose (MTD), and dose-limiting toxicities (DLTs) of APTO-253. Treatment-related adverse events were assessed according to CTCAE v4.0[6]. Given the manufacturing and infusion-related issues that led to a clinical hold, meticulous monitoring of the infusion process was also a critical aspect of the resumed trial[7][8].
-
Cytarabine and Daunorubicin (7+3): Safety monitoring for the 7+3 regimen focuses on managing the profound and expected myelosuppression. This includes frequent blood count monitoring, prophylactic use of anti-infective agents, and transfusion support with red blood cells and platelets as needed. Cardiac function is also monitored due to the known cardiotoxicity of daunorubicin.
-
Venetoclax (VIALE-A Trial - NCT02993523): Due to the risk of Tumor Lysis Syndrome (TLS), the VIALE-A trial protocol included specific prophylaxis and monitoring measures, especially during the initial dose ramp-up phase[9]. Key management guidelines also emphasize dosing interruptions between cycles to allow for bone marrow recovery from cytopenias and the use of granulocyte colony-stimulating factor (G-CSF) to manage neutropenia[10].
-
Gilteritinib (ADMIRAL Trial - NCT02421939): The safety monitoring for the ADMIRAL trial included close observation for signs and symptoms of differentiation syndrome, which can be managed with corticosteroids[11]. Regular ECGs were performed to monitor for QTc prolongation. As with other AML therapies, routine monitoring of blood counts and liver function was also a key component of the safety protocol[12].
Conclusion
APTO-253 presented a compelling preclinical and early clinical safety profile, most notably its lack of myelosuppression, which set it apart from both standard chemotherapy and some targeted agents used in AML. Its unique mechanism of targeting MYC offered a potential therapeutic window that could spare healthy hematopoietic tissue. However, the ultimate discontinuation of its clinical development due to insufficient efficacy underscores the challenge of translating a favorable safety profile into clinical benefit.
The comparison with established AML therapies highlights the ongoing trade-off between efficacy and toxicity in this disease. While newer targeted agents like venetoclax and gilteritinib offer improved outcomes for specific patient populations, they still carry significant risks of myelosuppression and other on-target and off-target toxicities that require careful management. The story of APTO-253 serves as a valuable case study for the AML research community, emphasizing the importance of both a unique mechanism of action and demonstrable clinical activity in the development of new cancer therapeutics.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
- 3. researchgate.net [researchgate.net]
- 4. Paper: A Phase 1a/b Dose Escalation Study of the MYC Repressor Apto-253 in Patients with Relapsed or Refractory AML or High-Risk MDS [ash.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Aptose Voluntarily Suspends Clinical Dosing of APTO-253 to Review Drug Manufacturing Processes and Procedures :: Aptose Biosciences Inc. (APS) [aptose.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. VENCLEXTA® (venetoclax tablets) | VIALE-A Trial Study Design [venclextahcp.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Link Between KLF4 Induction and APTO-253's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of APTO-253's performance with alternative therapies, focusing on its mechanism of action centered around the induction of Krüppel-like factor 4 (KLF4) and subsequent anti-tumor activity. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
APTO-253 is a small molecule that has demonstrated anti-tumor activity in various cancer models, particularly in acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the induction of the tumor suppressor KLF4 and the concurrent inhibition of the oncoprotein c-Myc.[3][4] This dual action leads to cell cycle arrest at the G0/G1 phase and triggers apoptosis in cancer cells.[1][2] While showing promise in preclinical and early clinical studies, the clinical development of APTO-253 was ultimately discontinued. This guide provides a comparative analysis of APTO-253 against other therapeutic agents targeting similar pathways, offering insights into its mechanism and potential applications in oncology research.
Comparison of APTO-253 and Alternative Therapies
This section compares the performance of APTO-253 with JQ1, a BET bromodomain inhibitor, and Venetoclax, a BCL-2 inhibitor, both of which are relevant in the context of AML therapy.
| Feature | APTO-253 | JQ1 | Venetoclax |
| Primary Target | Induces KLF4, Inhibits c-Myc expression by stabilizing G-quadruplex DNA[1][3] | Inhibits BRD4, a bromodomain and extraterminal domain (BET) protein, leading to c-Myc downregulation[5][6][7] | Inhibits B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein[8][9][10] |
| Mechanism of Action | KLF4 induction leads to cell cycle arrest and apoptosis; c-Myc inhibition disrupts cancer cell proliferation.[2][3] | BRD4 inhibition disrupts the transcription of key oncogenes, including c-Myc, leading to cell cycle arrest and apoptosis.[5][6][11] | BCL-2 inhibition restores the intrinsic apoptotic pathway by releasing pro-apoptotic proteins.[8][9][12] |
| Reported IC50 Range (AML cell lines) | 57 nM to 1.75 µM[3] | Varies depending on the cell line, generally in the nanomolar to low micromolar range.[11] | Varies, with sensitivity often correlated with BCL-2 dependence.[9] |
| Clinical Status | Development discontinued | In preclinical and clinical development[5] | Approved for AML and other hematologic malignancies[9][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the findings related to APTO-253's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of APTO-253 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, KG-1, EOL-1 for AML)
-
APTO-253
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of APTO-253 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the APTO-253 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve APTO-253).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for KLF4 and c-Myc Protein Expression
This protocol details the detection of KLF4 and c-Myc protein levels in cells treated with APTO-253.
Materials:
-
Cancer cell lines
-
APTO-253
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KLF4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of APTO-253 for a specified time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for KLF4 and MYC Gene Expression
This protocol is for quantifying the mRNA levels of KLF4 and MYC in response to APTO-253 treatment.
Materials:
-
Cancer cell lines
-
APTO-253
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for KLF4, MYC, and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with APTO-253 as described for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers for the target and reference genes.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
Visualizations
APTO-253 Signaling Pathway
Caption: APTO-253's dual mechanism of action.
Experimental Workflow for Validating APTO-253 Activity
Caption: Workflow for in vitro validation of APTO-253.
Logical Relationship of APTO-253's Effects
Caption: Key molecular events leading to APTO-253's anti-tumor effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Scientists discover how a promising anti-leukemia drug harms cancer cells | Cold Spring Harbor Laboratory [cshl.edu]
- 6. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 9. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 11. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
cross-resistance studies of APTO-253 with standard AML therapies
For Researchers, Scientists, and Drug Development Professionals
APTO-253, a small molecule inhibitor of c-Myc expression, demonstrated initial promise in preclinical studies for acute myeloid leukemia (AML). However, its clinical development was ultimately halted. This guide provides a comprehensive overview of the known cross-resistance profile of APTO-253, drawing from available preclinical data. Understanding these resistance mechanisms is crucial for the broader context of drug development in AML and for informing future therapeutic strategies.
Mechanism of Action
APTO-253 exerts its anti-leukemic effects through a multi-faceted mechanism. It stabilizes G-quadruplex DNA structures, leading to the inhibition of c-Myc transcription. This, in turn, induces cell cycle arrest at the G0/G1 phase and triggers apoptosis in AML cells. Interestingly, APTO-253 is converted intracellularly to a more active ferrous complex, [Fe(253)3], which is also a potent stabilizer of G-quadruplex DNA.
Signaling Pathway of APTO-253
Caption: APTO-253 intracellular conversion and inhibition of c-Myc.
Acquired Resistance to APTO-253
Studies in a human Burkitt's lymphoma cell line, Raji, have provided the most detailed insights into acquired resistance to APTO-253. A resistant subline, Raji/253R, was generated through continuous exposure to increasing concentrations of the drug.
Key Mechanisms of Resistance:
-
Overexpression of ABCG2: The primary mechanism of resistance identified in Raji/253R cells was the marked upregulation of the ATP-binding cassette sub-family G member 2 (ABCG2) drug efflux pump. This resulted in a significant reduction in the intracellular accumulation of both APTO-253 and its active iron complex.
-
Reversal of Resistance: The resistance to APTO-253 in Raji/253R cells could be partially reversed by co-treatment with Ko143, a specific inhibitor of ABCG2.
Cross-Resistance Profile of APTO-253
The investigation into the APTO-253 resistant Raji/253R cell line revealed a specific pattern of cross-resistance and sensitivity to other anti-cancer agents.
| Drug Class | Drug | Effect in APTO-253 Resistant Cells | Implication for AML Therapy |
| Platinum Analog | Carboplatin | Cross-resistance | Potential for reduced efficacy in patients with prior platinum-based chemotherapy. |
| Topoisomerase I Inhibitor | Topotecan | Cross-resistance | Suggests a common resistance mechanism, likely ABCG2-mediated efflux. |
| Topoisomerase II Inhibitor | Etoposide | Hypersensitivity | Indicates a potential synergistic effect or a vulnerability created by the resistance mechanism. |
| Hypomethylating Agent | Azacitidine | Enhanced Activity (in combination) | Preclinical data in AML xenograft models showed that the combination of APTO-253 and azacitidine resulted in significantly enhanced antitumor activity compared to either agent alone. This suggests a synergistic, rather than cross-resistant, relationship. |
Note: Direct cross-resistance studies of APTO-253 with standard AML induction therapies such as cytarabine and daunorubicin in AML-specific models are not extensively available in published literature. The data presented here is based on studies in a lymphoma cell line, which may not be fully representative of AML.
Experimental Protocols
Generation of an APTO-253 Resistant Cell Line
The following protocol outlines the methodology used to develop the APTO-253 resistant Raji/253R cell line, as described in preclinical studies.
Caption: Protocol for in vitro generation of drug resistance.
Detailed Steps:
-
Cell Culture: The parental human Burkitt's lymphoma cell line, Raji, was cultured in standard laboratory conditions.
-
Drug Exposure: The cells were continuously exposed to progressively increasing concentrations of APTO-253 over a period of six months.
-
Selection: This long-term exposure selected for a population of cells that could survive and proliferate in the presence of high concentrations of the drug.
-
Characterization: The resulting resistant cell line, named Raji/253R, was then characterized to determine the level of resistance and the underlying molecular mechanisms.
Cell Viability Assay
The half-maximal inhibitory concentration (IC50) of APTO-253 and other compounds was determined using a standard cell viability assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density.
-
Drug Treatment: Cells were treated with a serial dilution of the test compound for a specified duration (e.g., 72 or 120 hours).
-
Viability Assessment: Cell viability was measured using a metabolic indicator dye (e.g., MTS or resazurin). The absorbance or fluorescence was read using a plate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Conclusion
The available preclinical data on APTO-253 indicates that acquired resistance is primarily mediated by the overexpression of the ABCG2 drug efflux pump. This mechanism confers cross-resistance to other ABCG2 substrates like topotecan and carboplatin. Conversely, the resistant cells exhibit hypersensitivity to the topoisomerase II inhibitor etoposide, suggesting a potential therapeutic vulnerability. While direct cross-resistance studies with frontline AML therapies are limited, the findings underscore the importance of understanding drug efflux pump expression and function in predicting treatment response and designing effective combination strategies in AML. The discontinuation of APTO-253's clinical development highlights the challenges in translating preclinical findings to clinical success, but the insights gained from its study remain valuable for the ongoing efforts in AML drug discovery.
Validating c-Myc as the Primary Target of APTO-253: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of APTO-253 with alternative c-Myc inhibitors, supported by experimental data, to validate c-Myc as its primary target. We delve into the molecular mechanism of APTO-253 and present its performance in relation to other well-established c-Myc targeting agents.
Executive Summary
APTO-253 is a small molecule that has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML). Its primary mechanism of action is the inhibition of c-Myc expression, a critical oncogene implicated in the pathogenesis of numerous human cancers. This guide presents a comparative analysis of APTO-253 with two alternative c-Myc inhibitors: JQ1, a BET bromodomain inhibitor that indirectly downregulates c-Myc transcription, and 10058-F4, a small molecule that directly disrupts the c-Myc/Max protein-protein interaction. The data presented herein supports the validation of c-Myc as the primary target of APTO-253.
Data Presentation: Comparative Efficacy of c-Myc Inhibitors
The following table summarizes the quantitative data on the efficacy of APTO-253 and its alternatives in AML and other cancer cell lines. The data highlights the cytotoxic effects and the concentrations required for c-Myc inhibition.
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 (Cytotoxicity) | Concentration for c-Myc Inhibition | Reference |
| APTO-253 | G-quadruplex stabilization in MYC promoter | MV4-11 | AML | 0.25 ± 0.03 µM | ~500 nM (mRNA and protein reduction) | [1] |
| KG-1 | AML | Not specified | ~600 nM (mRNA and protein reduction) | [2] | ||
| EOL-1 | AML | Not specified | ~300 nM (mRNA and protein reduction) | [2] | ||
| Raji | Burkitt's Lymphoma | 105 ± 2.4 nM | 0.5 µM (causes DNA damage) | [3] | ||
| Multiple AML and Lymphoma lines | AML, Lymphoma | 57 nM - 1.75 µM | 500 nM (downregulates MYC RNA and protein) | [3] | ||
| JQ1 | BET bromodomain inhibition | MOLM13 (TKI-resistant) | AML | 269.4 nM (apoptosis) | Dose-dependent attenuation of c-MYC | [4] |
| MOLM13 | AML | 1480 nM (apoptosis) | Dose-dependent attenuation of c-MYC | [4] | ||
| Multiple Myeloma (MM.1S) | Multiple Myeloma | Not specified | 500 nM (downregulates MYC transcription) | |||
| Ovarian and Endometrial Cancer | Ovarian, Endometrial | Not specified | 1 µM (significant decrease in c-Myc expression) | |||
| 10058-F4 | Inhibition of c-Myc/Max dimerization | HL-60, U937, NB-4 | AML | Not specified | 60 µM (further decrease with VPA) | [5] |
| K562 | Chronic Myeloid Leukemia | ~200 µM (metabolic activity) | 200 µM (noticeable reduction in c-Myc mRNA) | |||
| Hey, SKOV3 | Ovarian Cancer | Not specified | Dose-dependent decrease (up to 50 µM) |
Mandatory Visualization
APTO-253 Signaling Pathway
The following diagram illustrates the proposed mechanism of action for APTO-253 in targeting c-Myc.
Caption: APTO-253 enters the cell and forms an active iron complex that stabilizes the G-quadruplex in the MYC promoter, inhibiting transcription.
Experimental Workflow for c-Myc Inhibitor Validation
This diagram outlines a general workflow for validating a novel c-Myc inhibitor.
Caption: A typical workflow for validating a c-Myc inhibitor, progressing from cellular effects to molecular target engagement.
Experimental Protocols
Quantitative Reverse Transcription PCR (RT-qPCR) for c-Myc mRNA Expression
Objective: To quantify the levels of c-Myc messenger RNA (mRNA) in cancer cells following treatment with a c-Myc inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11) at a suitable density and treat with various concentrations of the c-Myc inhibitor (e.g., APTO-253, JQ1, or 10058-F4) or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA, forward and reverse primers for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB for normalization), and a fluorescent dye-based detection chemistry (e.g., SYBR Green or TaqMan probe).
-
Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Western Blotting for c-Myc Protein Expression
Objective: To detect and quantify the levels of c-Myc protein in cancer cells after treatment with a c-Myc inhibitor.
Methodology:
-
Cell Culture and Treatment: Treat cells as described in the RT-qPCR protocol.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay, Thermo Fisher Scientific).
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a c-Myc inhibitor alters the binding of transcription factors to the c-Myc promoter.
Methodology:
-
Cell Culture and Cross-linking: Treat cells with the inhibitor. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody against a specific transcription factor (e.g., RNA Polymerase II) or a negative control IgG overnight.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
DNA Analysis: Quantify the amount of precipitated DNA corresponding to the c-Myc promoter region using qPCR with primers specific for the promoter.
Conclusion
The presented data and methodologies provide a framework for the validation of c-Myc as the primary target of APTO-253. The comparative analysis demonstrates that APTO-253 effectively inhibits c-Myc expression and exhibits potent anti-proliferative activity, comparable to and in some cases exceeding that of alternative c-Myc inhibitors with different mechanisms of action. The detailed experimental protocols offer a guide for researchers to independently verify these findings and further investigate the therapeutic potential of APTO-253.
References
Safety Operating Guide
Proper Disposal Procedures for Unidentified Laboratory Chemicals (ID: HI-253)
This document provides essential safety and logistical information for the proper disposal of a chemical designated as HI-253. As the precise identity of "this compound" is not immediately available in standard chemical databases, it is imperative to treat the substance as an unknown and potentially hazardous material. The following procedures are designed to ensure the safety of all laboratory personnel and compliance with environmental regulations.
Immediate Actions: Handling an Unidentified Chemical
The first and most critical step is to make every effort to identify the substance. Disposal of unknown chemicals is often costly and presents significant safety risks.[1][2][3]
1.1. Preliminary Identification Efforts:
-
Consult Laboratory Records: Review experiment logs, purchase orders, and chemical inventory records associated with the location where this compound was found.
-
Interview Personnel: Speak with researchers and laboratory staff who may have worked with or ordered the substance.
-
Examine the Container: Look for any faded labels, manufacturer markings, or other identifying information on the container.
1.2. In-Lab Characterization (if safe to do so): If the substance's identity cannot be determined through records, basic characterization may be necessary. This should only be performed by trained personnel in a controlled environment, such as a fume hood, and with appropriate personal protective equipment (PPE).
-
Determine the physical state (solid, liquid, gas).
-
Measure the pH of a small, diluted sample if it is aqueous.
-
Check for solubility in water and common organic solvents.
-
Note any distinct odors (with extreme caution, by wafting).
Important: Do not mix the unknown chemical with any other substance, as this could trigger a dangerous reaction.[4]
Potential Commercial Products and Their Hazards
While "this compound" is not a standard chemical name, it may be an internal identifier or a partial product name. Searches have identified several commercial products with "253" in their name. This highlights the diverse nature of what this substance could be and underscores the importance of not making assumptions.
| Product Name | Chemical Nature | Key Hazards |
| LOCTITE ECCOBOND F 253 | Epoxy Resin | Causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, suspected of causing genetic defects, suspected of causing cancer, may damage fertility or the unborn child.[5] |
| VERSILOK® 253 | Acrylic Adhesive | Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause an allergic skin reaction, may damage fertility or the unborn child, may cause respiratory irritation.[6] |
| Silsoft™ 253 emulsion | Emulsion | Suspected of damaging the unborn child.[7] |
| 253 MA | Stainless Steel Alloy | Not a chemical, but a high-temperature metal alloy.[8] |
Standard Operating Procedure for Disposal of Unknown Chemicals
If the identity of this compound cannot be confirmed, it must be managed as hazardous waste. The following workflow outlines the necessary steps.
Caption: Disposal workflow for an unidentified chemical.
Step-by-Step Guidance:
-
Label the Container: Immediately affix a "Hazardous Waste" label to the container. The label should clearly state "Unknown Chemical" and include any information gathered during the preliminary identification efforts (e.g., "Possible this compound," date found, location). All containers used to store chemicals must be labeled.[2]
-
Segregate and Store Safely:
-
Place the container in a larger, compatible, and leak-proof secondary container.
-
Store the container in a designated Satellite Accumulation Area for hazardous waste.[9]
-
Ensure it is segregated from other chemicals to prevent accidental mixing.[10]
-
Keep the container closed except when adding or removing material.[9]
-
-
Contact Environmental Health & Safety (EHS):
-
Provide Information to EHS:
-
Be prepared to provide all available information about the substance, including its location, container type, and any preliminary characterization data.
-
EHS will likely need to arrange for the material to be sampled and analyzed by a specialized laboratory to determine its composition and hazards before it can be transported and disposed of properly.[1][2]
-
Experimental Protocols
As "this compound" is unidentified, no experimental protocols for its use can be provided. The primary "protocol" at this stage is the safe handling and identification procedure outlined above. Any further analytical experiments to identify the substance should be designed and conducted by your institution's EHS department or a certified laboratory.
By following these procedures, you will ensure that the unidentified chemical this compound is managed in a safe, compliant, and environmentally responsible manner, thereby protecting yourself, your colleagues, and the wider community.
References
- 1. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 2. 7.17 Unknowns | Environment, Health and Safety [ehs.cornell.edu]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. assets.testequity.com [assets.testequity.com]
- 6. parker.com [parker.com]
- 7. essentialingredients.com [essentialingredients.com]
- 8. jayneindustries.com [jayneindustries.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
Essential Safety and Operational Guide for Handling HI-253
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the non-nucleoside reverse transcriptase inhibitor (NNRTI), HI-253. The following procedural guidance is designed to be a critical resource for laboratory safety and chemical handling, ensuring the safe and effective use of this compound in a research environment.
Chemical and Physical Properties
This compound is a potent inhibitor of the human immunodeficiency virus (HIV). A clear understanding of its fundamental properties is crucial for safe handling.
| Property | Value | Source |
| Chemical Name | 1-(5-Bromopyridin-2-yl)-3-[2-(2-chlorophenyl)ethyl]thiourea | N/A |
| CAS Number | 149486-73-7 | [1] |
| Molecular Formula | C14H13BrClN3S | [2] |
| Molecular Weight | 370.69 g/mol | [2] |
| Appearance | Solid powder | [2] |
Hazard Identification and Safety Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and data for structurally related compounds indicate that it should be handled with care. The following is a summary of potential hazards and recommended precautions.
Potential Hazards:
Based on data for similar compounds, this compound may be:
-
Harmful if swallowed.
-
A cause of skin irritation.
-
A cause of serious eye irritation.
-
A potential skin sensitizer.
Personal Protective Equipment (PPE):
A multi-layered approach to personal protection is essential to minimize exposure.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Operational Plans: Handling and Storage
Adherence to strict operational protocols is paramount for the safe handling and storage of this compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[3]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
Storage:
-
Store in a tightly closed container in a dry, dark, and well-ventilated place.[2]
-
Recommended short-term storage (days to weeks) is at 0-4°C.[2]
-
For long-term storage, -20°C is recommended.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Ingestion | If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Consider using a licensed professional waste disposal service to dispose of this material.[7]
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the study of NNRTIs like this compound.
General Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are a class of antiretroviral drugs that bind to a non-essential, allosteric site on the HIV reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA to DNA, thus halting the viral replication process.
Caption: Mechanism of this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor.
Experimental Workflow for Screening HIV Inhibitors
A typical workflow for identifying and characterizing novel HIV inhibitors involves a series of in vitro assays.
Caption: General workflow for the screening and evaluation of potential HIV inhibitors.
References
- 1. targetmol.com [targetmol.com]
- 2. bio-fount.com [bio-fount.com]
- 3. parker.com [parker.com]
- 4. assets.testequity.com [assets.testequity.com]
- 5. farnell.com [farnell.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
